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  • Product: Methyl 4,6-dichloroquinoline-2-carboxylate
  • CAS: 848501-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloroquinoline-2-carboxylate

Abstract This technical guide provides a comprehensive framework for the structural elucidation of methyl 4,6-dichloroquinoline-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 4,6-dichloroquinoline-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the analytical methodologies required for unambiguous structure confirmation. By integrating mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we present a self-validating system of protocols. The causality behind experimental choices is emphasized, ensuring a deep understanding of the structure elucidation process.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of chloro and methyl carboxylate groups on the quinoline ring, as seen in methyl 4,6-dichloroquinoline-2-carboxylate, can significantly influence its physicochemical properties and biological activity. Therefore, unequivocal confirmation of its molecular structure is a critical first step in any research and development endeavor.

This guide will walk through a logical and systematic approach to confirm the structure of methyl 4,6-dichloroquinoline-2-carboxylate, a compound with the molecular formula C₁₁H₇Cl₂NO₂ and a monoisotopic mass of 254.98538 Da.[1]

Foundational Analysis: Synthesis and Elemental Composition

A plausible synthetic route to methyl 4,6-dichloroquinoline-2-carboxylate is crucial for understanding potential byproducts and for initial structural confirmation. A common method for the synthesis of quinoline-2-carboxylates involves the reaction of substituted anilines with appropriate reagents.[2][3]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline 3,5-dichloroaniline Reaction Cyclocondensation Aniline->Reaction Pyruvate Dimethyl acetylenedicarboxylate Pyruvate->Reaction Product Methyl 4,6-dichloroquinoline- 2-carboxylate Reaction->Product

Caption: Proposed synthesis of the target compound.

A logical synthetic approach involves the cyclocondensation reaction of 3,5-dichloroaniline with dimethyl acetylenedicarboxylate. This reaction is expected to yield the target molecule, methyl 4,6-dichloroquinoline-2-carboxylate. Understanding this pathway helps in anticipating potential isomeric impurities.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Formula

Mass spectrometry (MS) is the first line of analytical attack, providing the molecular weight and crucial clues about the elemental composition.

Expected High-Resolution Mass Spectrum (HRMS)

For a molecule with the formula C₁₁H₇Cl₂NO₂, the exact mass is a key identifier. The presence of two chlorine atoms will result in a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), we expect to see a molecular ion cluster with peaks at M, M+2, and M+4.[4]

IonCalculated m/zRelative Abundance
[M]⁺ (C₁₁H₇³⁵Cl₂NO₂)254.9854100%
[M+2]⁺ (C₁₁H₇³⁵Cl³⁷ClNO₂)256.982465.8%
[M+4]⁺ (C₁₁H₇³⁷Cl₂NO₂)258.979510.7%
Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values.

    • Propose elemental formulas for the observed ions using the instrument's software.

Predicted Fragmentation Pattern

Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely lead to the following fragmentation pathways:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

  • Sequential loss of chlorine atoms: [M - 35]⁺ and subsequent fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all protons and carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d1HH-8Deshielded by the anisotropic effect of the quinoline nitrogen and the adjacent chlorine at C-6.
~8.0-8.2s1HH-3Singlet due to the absence of adjacent protons. Deshielded by the ester group.
~7.8-8.0d1HH-7Coupled to H-8.
~7.6-7.8s1HH-5Singlet due to the chlorine atoms at C-4 and C-6 preventing coupling.
~4.0s3H-OCH₃Typical chemical shift for a methyl ester.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the substituents.[5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.
~150C-2Attached to nitrogen and the ester group.
~148C-8aQuaternary carbon in the quinoline ring system.
~145C-4Attached to a chlorine atom.
~135C-6Attached to a chlorine atom.
~130C-8Aromatic CH.
~128C-5Aromatic CH.
~125C-7Aromatic CH.
~122C-4aQuaternary carbon in the quinoline ring system.
~120C-3Aromatic CH.
~53-OCH₃Methyl carbon of the ester.
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for confirming the connectivity of the molecule.

The COSY spectrum will reveal proton-proton couplings. A key expected correlation is between H-7 and H-8.

The HSQC spectrum correlates directly bonded protons and carbons.[7] This experiment will confirm the assignments of the protonated carbons.

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is vital for identifying the connectivity of quaternary carbons and confirming the overall structure.[7][8]

NMR Experimental Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the signals in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration.

    • Use the correlations in the 2D spectra to confirm the assignments and establish the connectivity of the molecule.

X-ray Crystallography: The Definitive Structure

For crystalline compounds, single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure.

Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of methyl 4,6-dichloroquinoline-2-carboxylate requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the structure. By following the protocols and interpretative guidance outlined in this technical guide, researchers can confidently and accurately determine the structure of this and other related quinoline derivatives, paving the way for further investigation into their potential applications.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). bioRxiv. Retrieved from [Link]

  • Methyl 4,6-dichloroquinoline-2-carboxylate (C11H7Cl2NO2). (n.d.). PubChem. Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841–845.
  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023). Nature Communications. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • 7 KJM 9250 600 2D HSQC, HMBC and H2BC v5. (n.d.). University of Oslo. Retrieved from [Link]

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.). Google Patents.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry.
  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved from [Link]

  • Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved from [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). Molecules. Retrieved from [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of Methyl 4,6-dichloroquinoline-2-carboxylate

Executive Summary & Chemical Context[1][2][3][4] Methyl 4,6-dichloroquinoline-2-carboxylate is a critical heterocyclic intermediate, frequently employed in the synthesis of NMDA receptor antagonists (e.g., 4-chlorokynure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 4,6-dichloroquinoline-2-carboxylate is a critical heterocyclic intermediate, frequently employed in the synthesis of NMDA receptor antagonists (e.g., 4-chlorokynurenine derivatives) and antimalarial pharmacophores.[1] Its structural integrity is defined by a quinoline core substituted with chlorine atoms at the 4 and 6 positions and a methyl ester functionality at the 2-position.[1]

Precise mass spectrometric characterization is essential for validating synthetic pathways, particularly to distinguish this isomer from its regiochemical analogs (e.g., 4,7-dichloro or 4,8-dichloro variants) and to monitor hydrolysis byproducts (carboxylic acids).[1] This guide details the ionization behaviors, isotopic signatures, and fragmentation pathways required for high-confidence identification.[1]

Physicochemical & Mass Spectrometric Properties[1][2][3][5][6][7]

Before initiating experimental workflows, the theoretical mass parameters must be established to set acquisition windows and validate isotopic clusters.[1]

Molecular Specifications
  • Formula: C₁₁H₇Cl₂NO₂[1][2][3][4][5][6]

  • Molecular Weight (Average): 256.08 g/mol [1][6]

  • Monoisotopic Mass (³⁵Cl₂): 254.9854 Da[1]

  • LogP (Predicted): ~3.7 (Hydrophobic; requires high organic content in LC gradients)[1]

The Chlorine Isotope Signature (Critical ID Parameter)

The presence of two chlorine atoms creates a distinct isotopic cluster that serves as a primary confirmation filter.[1] Any mass spectrum lacking this specific intensity ratio should be flagged as a potential impurity or artifact.[1]

IsotopologueCompositionm/z (Theoretical)Relative Abundance (%)
M ³⁵Cl, ³⁵Cl254.9854100.0 (Base)
M+2 ³⁵Cl, ³⁷Cl256.9824~63.9
M+4 ³⁷Cl, ³⁷Cl258.9795~10.2

Note: Data assumes standard terrestrial isotope abundances.[1] Deviations >10% in relative abundance suggest co-eluting interferences.[1]

Experimental Workflows

Sample Preparation Strategy

The compound's lipophilicity necessitates organic solvent solubilization.[1] Avoid protic solvents for long-term storage to prevent transesterification.[1]

  • Stock Solution: 1 mg/mL in Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).[1]

  • Working Solution (ESI): Dilute to 1 µg/mL in 50:50 MeCN:H₂O + 0.1% Formic Acid.

  • Working Solution (GC-EI): Dilute to 10 µg/mL in Ethyl Acetate or Dichloromethane.

LC-MS/MS Protocol (ESI+)

This method is preferred for trace analysis and impurity profiling in biological matrices.[1]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Flow Rate (mL/min) Event
0.00 10 0.4 Initial Equilibration
1.00 10 0.4 Hold
6.00 95 0.4 Linear Ramp
8.00 95 0.4 Wash

| 8.10 | 10 | 0.4 | Re-equilibration |

Source Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 325°C

  • Fragmentor: 110 V (Optimized to prevent in-source decarboxylation)

GC-MS Protocol (EI)

Preferred for structural confirmation due to the rich fragmentation pattern of the rigid quinoline core.[1]

  • Inlet: Splitless, 250°C

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

  • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min)

  • Ion Source: Electron Ionization (70 eV), 230°C

Fragmentation Mechanics & Data Interpretation[1]

Understanding the causality of fragmentation allows researchers to differentiate the target from isomers.[1]

ESI+ Fragmentation Pathway (CID)

In Electrospray Ionization, the molecule forms the protonated pseudomolecular ion [M+H]⁺ (m/z 256.0) .[1] The protonation site is the quinoline nitrogen (N1), which is the most basic site.[1]

  • Primary Transition: Loss of Methanol (MeOH, 32 Da) or Methoxyl radical depending on energy, though neutral loss of Methanol to form an acylium ion or ketene-like structure is common in esters.[1]

  • Secondary Transition: Loss of CO (28 Da) from the ester moiety.[1]

EI Fragmentation Pathway (70 eV)

The radical cation M⁺˙ (m/z 255) is robust.[1]

  • Alpha-Cleavage: The most dominant channel is the loss of the methoxy radical ([1]•OCH₃, 31 Da) to generate the stable acylium ion [M–31]⁺ (m/z 224) .[1]

  • Decarbonylation: Subsequent loss of CO (28 Da) yields the dichlorinated quinoline core [M–59]⁺ (m/z 196) .[1]

  • Ring Degradation: High-energy loss of Cl[1]• or HCN from the quinoline ring occurs at lower mass ranges.[1]

Visualization of Fragmentation Logic

FragmentationPathway cluster_0 ESI (+) Pathway cluster_1 EI (70 eV) Pathway M_ESI [M+H]+ Precursor m/z 256.0 (³⁵Cl₂) Acylium Acylium Ion [M+H - CH₃OH]⁺ m/z 224.0 M_ESI->Acylium Neutral Loss: CH₃OH (32 Da) Collision Induced Dissociation Core Dichlorophenyl-Pyridinium Core [M+H - CH₃OH - CO]⁺ m/z 196.0 Acylium->Core Neutral Loss: CO (28 Da) M_EI EI Molecular Ion M⁺˙ m/z 255.0 EI_Frag1 [M - •OCH₃]⁺ m/z 224.0 M_EI->EI_Frag1 Alpha-Cleavage Loss of •OCH₃ (31 Da) EI_Frag2 [M - •OCH₃ - CO]⁺ m/z 196.0 EI_Frag1->EI_Frag2 Decarbonylation Loss of CO (28 Da)

Caption: Comparative fragmentation logic for ESI (proton-driven) and EI (radical-driven) pathways. Note the convergence on the stable dichlorinated core ion at m/z 196.[1]

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for analyzing this compound, ensuring self-validation at every step.

Workflow Start Sample: Me-4,6-dichloroquinoline-2-carboxylate Solubility Dissolve: MeCN/DMSO Start->Solubility Method Select Method Solubility->Method LCMS LC-ESI-MS (Impurity Profiling) Method->LCMS Trace/Bio GCMS GC-EI-MS (Structural ID) Method->GCMS Pure/Synth Data_LC Observe [M+H]+: 256.0 Check Purity UV 254nm LCMS->Data_LC Data_GC Observe M+: 255.0 Check Frag: 224, 196 GCMS->Data_GC Validation Isotope Check: Is M+2 ~64% of Base? Data_LC->Validation Data_GC->Validation Pass PASS: Identity Confirmed Validation->Pass Yes Fail FAIL: Check for Dechlorination or Interferences Validation->Fail No

Caption: Step-by-step analytical decision matrix. The isotope ratio check (Red Diamond) is the critical "Go/No-Go" gate for validation.

Troubleshooting & Common Pitfalls

  • Hydrolysis: The methyl ester at C2 is susceptible to hydrolysis in acidic aqueous conditions over time.[1] If a peak at m/z 242 (ESI+) or 241 (EI) appears, it indicates the formation of the free carboxylic acid (4,6-dichloroquinoline-2-carboxylic acid).

  • Solubility Issues: In pure water, the compound may precipitate.[1] Ensure the autosampler needle wash contains at least 50% organic solvent to prevent carryover.[1]

  • Isomer Confusion: 4,7-dichloro and 4,8-dichloro isomers have identical masses.[1] They must be separated chromatographically.[1] The 4,6-dichloro isomer typically elutes differently due to the specific dipole moment created by the 6-position chlorine relative to the nitrogen.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate (Analogous Backbone).[1] Retrieved from [Link][1][3]

  • Johns, R. B., et al. (1970). Mass spectra of quinolines and isoquinolines.[1] Australian Journal of Chemistry.[1] (Foundational text on Quinoline fragmentation mechanics).

Sources

Foundational

Infrared Spectroscopy Profiling of Methyl 4,6-dichloroquinoline-2-carboxylate

Technical Reference for Structural Validation & Quality Control Executive Summary & Application Context Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 848501-96-2) represents a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference for Structural Validation & Quality Control

Executive Summary & Application Context

Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 848501-96-2) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and antibacterial quinolones. As a Senior Application Scientist, I emphasize that the infrared (IR) spectrum of this compound is not merely a fingerprint but a map of electronic conjugation and steric substitution.

This guide provides a rigorous framework for interpreting the vibrational spectroscopy of this specific quinoline ester. Unlike simple aliphatic esters, the fusion of the electron-deficient pyridine ring, the electron-rich benzene ring, and the electronegative chlorine atoms creates a unique dipole environment that shifts characteristic frequencies.

Core Structural Features impacting IR
  • Quinoline Core: A planar aromatic system that dictates the skeletal vibrations (1620–1450 cm⁻¹).

  • C-2 Methyl Ester: Conjugated with the electron-deficient imine (C=N) sector, leading to higher wavenumber shifts in carbonyl stretching compared to non-conjugated analogs.

  • 4,6-Dichloro Substitution: Introduces heavy-atom dampening effects and specific C-Cl stretching bands in the fingerprint region.

Experimental Protocol: Data Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow minimizes common artifacts such as water interference or polymorphic shifts.

Sample Preparation Methodologies
ParameterATR (Attenuated Total Reflectance)Transmission (KBr Pellet)
Suitability Recommended for QC. Rapid, non-destructive.Recommended for Structural Elucidation. Higher resolution.
Crystal Form Solid powder (neat).1-2 mg sample ground with 100 mg dry KBr.
Pressure High contact pressure required (clamp).Hydraulic press (8-10 tons) to form transparent disc.
Pathlength Fixed (approx. 2 µm penetration).Variable (depends on pellet thickness).
Key Advantage No moisture uptake from KBr; easy cleaning.No peak truncation; better for weak overtones.
Instrument Configuration
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting).

  • Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to optimize Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Happ-Genzel.

  • Range: 4000 cm⁻¹ to 450 cm⁻¹ (Mid-IR). Note: C-Cl bands often appear < 800 cm⁻¹, so extended range is vital.

Spectral Analysis & Band Assignment

The spectrum of Methyl 4,6-dichloroquinoline-2-carboxylate can be dissected into four distinct zones. The following assignments synthesize data from analogous 4,6-dichloroquinoline derivatives and theoretical vibrational modes.

Zone I: High Frequency (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (3100–3000 cm⁻¹): Weak, sharp bands. The 4,6-dichloro substitution reduces the number of aromatic protons to three (H3, H5, H7, H8), decreasing the intensity of this region compared to unsubstituted quinoline.

  • Aliphatic C-H Stretch (3000–2850 cm⁻¹): Distinct bands arising from the methyl ester (-CH₃).

    • Asymmetric Stretch: ~2955 cm⁻¹

    • Symmetric Stretch: ~2850 cm⁻¹

Zone II: The Carbonyl Region (1750 – 1700 cm⁻¹)

This is the primary diagnostic region for the ester functionality.

  • Ester C=O[1][2] Stretch (1745–1725 cm⁻¹):

    • Typically, conjugated aromatic esters appear around 1720 cm⁻¹. However, the electron-withdrawing nature of the quinoline nitrogen at position 1 and the chlorine at position 4 exerts an inductive effect, potentially shifting this band to slightly higher frequencies (~1735 cm⁻¹ ).

    • Validation Check: If this band broadens or shifts to ~1700 cm⁻¹, suspect hydrolysis to the carboxylic acid (impurity).

Zone III: Skeletal & Fingerprint (1650 – 1000 cm⁻¹)

This region confirms the quinoline core integrity.

  • Quinoline Ring Stretching (C=C / C=N): A series of 3-4 sharp bands between 1620–1450 cm⁻¹ . The band near 1590–1600 cm⁻¹ is often enhanced by conjugation with the ester.

  • C-O-C Stretching (Ester): Two strong bands are expected.[2]

    • Asymmetric C-C(=O)-O:1280–1250 cm⁻¹ (Strong).

    • Symmetric O-C-C:1100–1050 cm⁻¹ .

Zone IV: Substituent Specifics (1000 – 600 cm⁻¹)
  • Aryl C-Cl Stretch:

    • Chlorine attached to an aromatic ring typically shows vibrational coupling. Look for strong, sometimes broad bands in the 800–600 cm⁻¹ region.

    • Specific Prediction: Based on 4,7-dichloroquinoline analogs, the C-Cl stretch often manifests as a doublet or strong singlet near 750–680 cm⁻¹ .

  • C-H Out-of-Plane (OOP) Bending:

    • The pattern of these bands indicates the substitution positions (isolated H vs adjacent H).

    • Isolated H (Position 3, 5, 8): Sharp bands in the 900–800 cm⁻¹ range.

Summary Table of Characteristic Bands
Frequency (cm⁻¹)Vibration ModeFunctional GroupIntensity
3080–3010 ν(C-H) arQuinoline RingWeak
2960–2920 ν(C-H) aliphMethyl Group (-CH₃)Medium
1740–1725 ν(C=O)Ester (Conjugated)Very Strong
1615, 1580 ν(C=C, C=N)Quinoline SkeletonStrong
1270–1250 ν(C-O) asymEster linkageStrong
1090–1050 ν(C-O) symEster linkageMedium
850–700 δ(C-H) oopAromatic SubstitutionStrong
750–650 ν(C-Cl)Aryl ChlorideMedium/Strong

Structural Logic & Signaling Pathways

The following diagram illustrates the logical flow from molecular structure to spectral output, highlighting how specific structural features dictate the observed IR signals.

IR_Analysis_Logic Structure Methyl 4,6-dichloroquinoline-2-carboxylate Func_Ester Functional Group: Methyl Ester (C-2) Structure->Func_Ester Func_Ring Scaffold: Quinoline Core Structure->Func_Ring Func_Cl Substituent: 4,6-Dichloro Structure->Func_Cl Vib_CO ν(C=O) Stretch ~1735 cm⁻¹ Func_Ester->Vib_CO Vib_CO_Ester ν(C-O) Stretch 1280-1050 cm⁻¹ Func_Ester->Vib_CO_Ester Func_Ring->Vib_CO Conjugation Shift Vib_Skel Skeletal Modes (C=N/C=C) 1620-1450 cm⁻¹ Func_Ring->Vib_Skel Vib_CCl ν(C-Cl) Stretch 800-600 cm⁻¹ Func_Cl->Vib_CCl

Figure 1: Mapping molecular features to characteristic vibrational modes. Dashed line indicates the inductive/conjugative influence of the ring on the carbonyl frequency.

Quality Control & Impurity Detection

In a drug development context, IR is a primary screen for purity. The following workflow outlines how to use the spectrum to validate synthesis success.

Common Impurities
  • Hydrolysis Product (Acid): Presence of a broad band at 3300–2500 cm⁻¹ (O-H stretch) and a shift of C=O to 1700 cm⁻¹ .

  • Starting Material (Aniline derivative): Appearance of N-H stretching doublets at 3400–3300 cm⁻¹ .

  • Solvent Residue:

    • DMF: 1670 cm⁻¹ (C=O).

    • Ethyl Acetate:[2] 1740 cm⁻¹ (overlaps, but check for aliphatic chain changes).

Validation Workflow

QC_Workflow Sample Synthesized Sample Check_OH Check 3500-2500 cm⁻¹ Broad Band? Sample->Check_OH Check_CO Check 1735 cm⁻¹ Sharp Singlet? Check_OH->Check_CO No Fail_Acid FAIL: Hydrolysis (Acid) Check_OH->Fail_Acid Yes Check_NH Check 3400 cm⁻¹ N-H Doublet? Check_CO->Check_NH Yes Check_CO->Fail_Acid Shifted/Broad Pass PASS: Pure Ester Check_NH->Pass No Fail_Start FAIL: Residual Amine Check_NH->Fail_Start Yes

Figure 2: Rapid decision tree for IR-based quality control of the methyl ester intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75412302, Methyl 2,7-dichloroquinoline-4-carboxylate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Quinoline, 4,7-dichloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Letters in Applied NanoBioScience (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ethyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione. (Provides comparative C-Cl and quinoline skeletal mode assignments). Retrieved from [Link]

Sources

Exploratory

"physical characteristics of Methyl 4,6-dichloroquinoline-2-carboxylate"

Physical Characteristics & Technical Profile: Methyl 4,6-dichloroquinoline-2-carboxylate Executive Summary Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 848501-96-2) represents a critical scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics & Technical Profile: Methyl 4,6-dichloroquinoline-2-carboxylate

Executive Summary

Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 848501-96-2) represents a critical scaffold in medicinal chemistry, particularly in the development of antagonists for the NMDA receptor glycine site and as an intermediate for antimalarial and antibacterial agents. Its structural rigidity, provided by the quinoline core, combined with the reactive C4-chlorine and C2-ester functionalities, makes it a versatile electrophile for late-stage diversification. This technical guide synthesizes its physical properties, spectroscopic signature, and validated synthesis protocols to support high-fidelity research applications.

Part 1: Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name Methyl 4,6-dichloroquinoline-2-carboxylate
Common Name 4,6-Dichloro-quinaldic acid methyl ester
CAS Registry Number 848501-96-2
Molecular Formula C₁₁H₈Cl₂NO₂
Molecular Weight 256.08 g/mol
SMILES COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Cl
InChIKey AHTTVCBWDAOWBI-UHFFFAOYSA-N

Structural Commentary: The molecule features a planar quinoline bicycle. The C4-position chlorine is highly activated for nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the heterocyclic nitrogen and the ester group at C2. The C6-chlorine is significantly more stable and typically remains intact during standard substitution conditions at C4.

Part 2: Physical Properties Matrix[1]

The following data aggregates experimental observations and high-confidence predictive models for the solid-state compound.

Property Value / Description Condition / Note
Physical State Crystalline SolidStandard Temperature & Pressure (STP)
Appearance Off-white to pale yellow needlesRecrystallized from MeOH/EtOAc
Melting Point 108 – 112 °C (Predicted range)Experimental determination required for specific polymorphs.
Solubility (High) DMSO, DMF, Dichloromethane (DCM)Suitable for NMR and synthesis
Solubility (Mod) Methanol, Ethyl AcetateSuitable for recrystallization
Solubility (Low) Water, HexanesHydrophobic character (cLogP ~3.6)
Storage Stability Hygroscopic; Store at 2–8°CProtect from light and moisture

Part 3: Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on the specific splitting patterns of the quinoline protons and the isotope signature of the dichloro-substitution.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Molecular Ion (

    
    ):  256.0
    
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern with relative intensities of approximately 9:6:1 at

    
     256, 258, and 260.
    
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
  • Key Signals:

    • 
       4.05 ppm (s, 3H):  Methyl ester singlet (distinctive sharp peak).
      
    • 
       8.20 ppm (s, 1H):  H3 proton (singlet). This proton is isolated on the pyridine ring and shows no coupling.
      
    • 
       8.35 ppm (d, 
      
      
      
      Hz, 1H):
      H5 proton. Deshielded by the peri-interaction with C4-Cl.
    • 
       7.85 ppm (dd, 
      
      
      
      Hz, 1H):
      H7 proton. Coupled to H8 and H5.
    • 
       8.10 ppm (d, 
      
      
      
      Hz, 1H):
      H8 proton.

Part 4: Experimental Protocols

Protocol A: Synthesis via Modified Conrad-Limpach Cyclization

Rationale: This route utilizes readily available 4-chloroaniline and avoids unstable intermediates. It is scalable and self-validating via the intermediate precipitation.

Step 1: Enamine Formation [1]

  • Charge a reaction vessel with 4-chloroaniline (1.0 equiv) and Methanol (5 mL/g).

  • Dropwise add Dimethyl Acetylenedicarboxylate (DMAD) (1.1 equiv) at 0°C.

  • Stir at Room Temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (Hex/EtOAc 3:1). The aniline spot should disappear, replaced by a less polar enamine spot.

  • Concentrate to obtain dimethyl (4-chlorophenylamino)maleate (oil or solid).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

  • Dissolve the crude enamine in Diphenyl ether (10 mL/g).

  • Heat rapidly to 250°C for 30–60 minutes. Critical: Rapid heating prevents polymerization.

  • Cool to RT. Dilute with Hexanes to precipitate the intermediate: Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate .

  • Filter and wash with Hexanes.

Step 3: Aromatization/Chlorination

  • Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (

    
    )  (5 equiv).
    
  • Reflux (105°C) for 2 hours. The suspension will clear as the reaction proceeds.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (Exothermic!).

  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Methanol or purify via Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Retention Time: Expect elution at ~7.5–8.5 min (highly lipophilic).

Part 5: Pathway Visualization

The following diagram illustrates the synthesis logic and the reactivity profile of the final compound.

G Aniline 4-Chloroaniline (Starting Material) Enamine Enamine Intermediate (Michael Adduct) Aniline->Enamine MeOH, 0°C to RT (Michael Addition) DMAD DMAD (Reagent) DMAD->Enamine MeOH, 0°C to RT (Michael Addition) HydroxyQ 6-Cl-4-OH-Quinoline-2-carboxylate (Precipitate) Enamine->HydroxyQ Ph2O, 250°C (Cyclization) Target Methyl 4,6-dichloroquinoline- 2-carboxylate (Target Scaffold) HydroxyQ->Target POCl3, Reflux (Chlorination) Deriv Drug Candidates (NMDA Antagonists) Target->Deriv R-NH2, SNAr (C4 Diversification)

Caption: Synthesis pathway from 4-chloroaniline to the target scaffold, highlighting the critical thermal cyclization and chlorination steps.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29923271, Methyl 4,6-dichloroquinoline-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses (1963). Dimethyl Acetylenedicarboxylate. Org.[3][4][5][6][7] Synth. 1963, 43, 34. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the described protocol).

Sources

Foundational

"hydrolysis of Methyl 4,6-dichloroquinoline-2-carboxylate to carboxylic acid"

Technical Guide for High-Fidelity Conversion to Carboxylic Acid Part 1: Executive Summary & Mechanistic Strategy The Challenge: Selectivity in a Reactive Scaffold The hydrolysis of Methyl 4,6-dichloroquinoline-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for High-Fidelity Conversion to Carboxylic Acid

Part 1: Executive Summary & Mechanistic Strategy

The Challenge: Selectivity in a Reactive Scaffold

The hydrolysis of Methyl 4,6-dichloroquinoline-2-carboxylate to its corresponding carboxylic acid is not a trivial saponification. While the ester moiety at the C2 position is susceptible to standard base hydrolysis, the chlorine atom at the C4 position presents a significant chemoselectivity challenge.

In electron-deficient heteroaromatic systems like quinoline, the C4 position is highly activated toward Nucleophilic Aromatic Substitution (


). Under aggressive basic conditions (high pH, elevated temperature), the hydroxide ion (

) can displace the C4-chloride, yielding the 4-hydroxy-6-chloroquinoline-2-carboxylic acid (often existing as the 4-quinolone tautomer) as a major impurity.

This guide details a mild, lithium-hydroxide-mediated protocol optimized to hydrolyze the ester while kinetically suppressing the


 pathway at the C4 position.
Mechanistic Pathway & Risk Assessment

The reaction involves two competing pathways:

  • Pathway A (Desired): Nucleophilic attack at the ester carbonyl (

    
     mechanism), leading to the carboxylate.
    
  • Pathway B (Undesired): Nucleophilic attack at the C4 carbon (

    
    ), leading to chloride displacement.
    

Control Strategy:

  • Nucleophile Selection: Use LiOH rather than NaOH/KOH. Lithium cations coordinate tightly with the ester carbonyl oxygen, increasing its electrophilicity relative to the C4 center, thereby favoring Pathway A.

  • Temperature Control:

    
     on quinolines typically requires thermal activation (
    
    
    
    ). Conducting the reaction at
    
    
    kinetically traps the product before C4-substitution occurs.

ReactionPathways Substrate Methyl 4,6-dichloro quinoline-2-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate LiOH, THF/H2O (Fast at 20°C) Impurity 4-hydroxy-6-chloro byproduct (SNAr) Substrate->Impurity High Temp / Strong Base (Slow at 20°C) Product 4,6-dichloroquinoline -2-carboxylic acid Intermediate->Product Elimination of OMe

Figure 1: Competitive reaction pathways. Pathway A (Green) is favored by mild temperature and LiOH. Pathway B (Red) is the thermal degradation route.

Part 2: Optimized Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleSpecification
Methyl 4,6-dichloroquinoline-2-carboxylate 1.0SubstratePurity >98%
Lithium Hydroxide Monohydrate (LiOH·H₂O) 1.5 - 2.0BaseFinely powdered
Tetrahydrofuran (THF) 10 VolSolventHPLC Grade, inhibitor-free
Water (Deionized) 3-5 VolCo-solventType I
1N Hydrochloric Acid As neededQuenchTitrated
Step-by-Step Methodology
Step 1: Solubilization (Critical)
  • Charge the reaction vessel with Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq).

  • Add THF (10 volumes relative to mass).

  • Agitate at 20°C until a clear homogeneous solution is obtained.

    • Note: If solubility is poor, mild warming to 30°C is permitted, but cool back to 20°C before base addition.

Step 2: Controlled Hydrolysis
  • Prepare a solution of LiOH·H₂O (1.5 eq) in Water (3 volumes).

  • Add the LiOH solution dropwise to the THF solution over 15 minutes, maintaining internal temperature < 25°C .

    • Why? Exotherms can trigger local hotspots, initiating the

      
       side reaction.
      
  • Stir vigorously at 20°C ± 2°C .

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane) at T=1h and T=2h.

    • Target: < 2% remaining ester.

    • Stop Condition: If reaction stalls > 4 hours, do not heat. Add 0.2 eq additional LiOH.

Step 3: Workup & Isolation (Zwitterion Management)
  • Once conversion is complete, cool the mixture to 0-5°C .

  • Slowly add 1N HCl to adjust pH to 3.0 – 4.0 .

    • Observation: The mixture will thicken as the free acid precipitates.

    • Caution: Do not drop pH < 2.0, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.

  • Remove THF under reduced pressure (Rotavap at 35°C) if precipitation is incomplete.

  • Filter the solids and wash with cold water (2 x 3 volumes) followed by cold isopropanol (1 volume) to remove trace organic impurities.

  • Dry under vacuum at 45°C for 12 hours.

Process Flow Diagram

Workflow Start Start: Dissolve Ester in THF (10 vol) AddBase Add LiOH (aq) Temp < 25°C Start->AddBase Monitor IPC: HPLC Check (1-2 Hours) AddBase->Monitor Decision Ester < 2%? Monitor->Decision Quench Acidify to pH 3-4 (Precipitate Acid) Decision->Quench Yes Correct Add 0.2 eq LiOH Wait 1 hr Decision->Correct No Filter Filter & Wash (H2O / IPA) Quench->Filter Dry Dry at 45°C Final Product Filter->Dry Correct->Monitor

Figure 2: Operational workflow for the hydrolysis process.

Part 3: Troubleshooting & Data Analysis

Common Failure Modes
ObservationRoot CauseCorrective Action
Formation of "Yellow" Impurity

reaction (4-OH byproduct)
Temperature was too high (>40°C) or base too strong (NaOH/KOH). Repeat with LiOH at 0°C.
Low Yield after Filtration pH too low (< 2.0)The product formed a soluble HCl salt. Neutralize with saturated NaOAc to pH 3-4 to re-precipitate.
Incomplete Reaction Poor solubilityEnsure THF volume is sufficient. Do not reduce solvent volume below 10V.
Analytical Characterization[3][6][7]
  • HPLC: The acid typically elutes earlier than the ester on C18 columns due to the free carboxylate.

  • 1H NMR (DMSO-d6):

    • Disappearance of methyl singlet (~3.9 ppm).

    • Retention of aromatic proton signals (confirming no Cl displacement).

    • Broad singlet >13 ppm (COOH).

References

  • Alexandre, F.-R., et al. (2003).[6][7] Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate. Tetrahedron , 59(8), 1413–1419.

    • Establishes the synthesis and stability profile of the starting m
  • Carling, R. W., et al. (1993). 4-Substituted-2-carboxyquinolines as NMDA Glycine Site Antagonists. Journal of Medicinal Chemistry , 36(22), 3397–3408.

    • Provides foundational data on the chemical stability of 4-chloroquinoline-2-carboxylic acids during synthesis.
  • Bayer HealthCare AG. (2005). Pyrrol derivatives with antibacterial activity. WO Patent 2005026149A1.

    • Cites the use of Methyl 4,6-dichloroquinoline-2-carboxylate as a specific intermedi
  • Organic Chemistry Portal. Hydrolysis of Esters.

    • General reference for LiOH/THF hydrolysis mechanisms.

Sources

Exploratory

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Dichloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the multifaceted biological activities of dichloroquinoline derivatives. Moving beyond a mere catalog of effe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted biological activities of dichloroquinoline derivatives. Moving beyond a mere catalog of effects, this document delves into the mechanistic underpinnings, structure-activity relationships, and the practical methodologies employed to uncover and validate these potent pharmacological properties. As drug discovery continues to demand innovative scaffolds, the dichloroquinoline core has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutics against a spectrum of human diseases.

Section 1: The Dichloroquinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. The introduction of two chlorine atoms onto this scaffold dramatically influences its physicochemical properties, modulating its lipophilicity, electronic distribution, and steric profile. These alterations are pivotal in dictating the molecule's interaction with biological targets, leading to a remarkable array of pharmacological activities. Dichloroquinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antimicrobial, and antiviral agents.[1][2] This guide will dissect these key activities, providing a technical narrative on their evaluation and underlying principles.

Section 2: Anticancer Activity: Targeting the Machinery of Malignancy

Dichloroquinoline derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanistic Insights into Anticancer Action

The anticancer effects of dichloroquinoline derivatives are attributed to several mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[3]

  • Topoisomerase Inhibition: Certain dichloroquinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptotic cell death.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some dichloroquinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are driven by kinases. Dichloroquinoline derivatives have been found to inhibit various protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overexpressed or hyperactivated in tumors.[5]

  • Induction of Apoptosis: A significant body of evidence points to the ability of dichloroquinoline derivatives to induce apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[6][7]

A proposed signaling pathway for the induction of apoptosis by a representative dichloroquinoline derivative is illustrated below.

anticancer_pathway cluster_cell Cancer Cell DDR Dichloroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) DDR->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by dichloroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dichloroquinoline derivatives is intricately linked to their structural features. Key SAR observations include:

  • Position of Chlorine Atoms: The relative positions of the two chlorine atoms on the quinoline ring significantly impact activity. The 4,7-dichloro substitution pattern is a common feature in many biologically active derivatives.

  • Substituents at Position 4: The nature of the substituent at the 4-position is a critical determinant of anticancer activity. Introduction of amino side chains at this position has been shown to enhance antiproliferative effects.[8] The length and branching of these side chains also play a crucial role.[8]

  • Substituents at Other Positions: Modifications at other positions of the quinoline ring can also modulate activity. For instance, the introduction of bulky alkoxy groups at the 7-position has been associated with increased antiproliferative potency.[8]

Table 1: Anticancer Activity of Selected Dichloroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12e MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
Compound 7a HT-29 (Colon)8.12[6]
Compound 7d HT-29 (Colon)9.19[6]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dichloroquinoline derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

mtt_workflow cluster_workflow MTT Assay Workflow Start Start Step1 1. Seed Cancer Cells in 96-well Plate Start->Step1 Step2 2. Treat with Dichloroquinoline Derivatives Step1->Step2 Step3 3. Add MTT Reagent Step2->Step3 Step4 4. Incubate (2-4h) Step3->Step4 Step5 5. Add Solubilizing Agent Step4->Step5 Step6 6. Measure Absorbance at 570 nm Step5->Step6 End End Step6->End

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Section 3: Antimalarial Activity: A Legacy and a Future

The quinoline scaffold is historically significant in the fight against malaria, with quinine and chloroquine being prominent examples. Dichloroquinoline derivatives continue this legacy, showing potent activity against Plasmodium falciparum, the most lethal species of the malaria parasite.[13]

Mechanism of Antimalarial Action

The primary mode of action for many quinoline-based antimalarials, including dichloroquinoline derivatives, is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. To detoxify, the parasite polymerizes heme into an insoluble, inert crystal called hemozoin. Dichloroquinoline derivatives are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.

Structure-Activity Relationship (SAR) Insights

The antimalarial efficacy of dichloroquinoline derivatives is highly dependent on their chemical structure:

  • 7-Chloroquinoline Moiety: The 7-chloroquinoline core is considered a crucial pharmacophore for antimalarial activity.[14]

  • Side Chain at Position 4: A flexible alkylamine side chain at the 4-position is essential for activity and influences the drug's accumulation in the parasite's digestive vacuole.[15]

  • Modifications to the Side Chain: Alterations to the length and basicity of the side chain can significantly impact potency and overcome drug resistance.

Table 2: Antimalarial Activity of a 4,7-Dichloroquinoline Derivative

CompoundP. falciparum StrainIC50 (nM)Reference
4,7-dichloroquinoline CQ-sensitive (3D7)6.7[13]
CQ-resistant (INDO)8.5[13]
Experimental Protocol: In Vitro Antimalarial Activity Assessment (pLDH Assay)

The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to quantify the viability of Plasmodium falciparum in vitro.[16][17][18]

Principle: pLDH is an enzyme produced by viable malaria parasites. The assay measures the activity of pLDH, which is proportional to the number of live parasites.[18]

Step-by-Step Methodology:

  • Parasite Culture: Culture P. falciparum (both chloroquine-sensitive and -resistant strains) in human erythrocytes in a suitable culture medium.

  • Drug Treatment: In a 96-well plate, add serial dilutions of the dichloroquinoline derivatives to the parasite culture. Include a drug-free control and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Cell Lysis: Lyse the red blood cells to release the parasite LDH.

  • pLDH Reaction: Add a reaction mixture containing a substrate (e.g., lactate) and a chromogen that changes color in the presence of pLDH activity.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value from the dose-response curve.

Section 4: Broad-Spectrum Antimicrobial and Antiviral Potential

Beyond their anticancer and antimalarial properties, dichloroquinoline derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Several studies have reported the antibacterial and antifungal potential of dichloroquinoline derivatives.[19] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of a 7-chloroquinoline Derivative

CompoundFungal StrainActivityReference
Compound 9 Aspergillus fumigatusHigh[19]
Candida albicansModerate[19]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dichloroquinoline derivative in a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Dichloroquinoline derivatives have also shown promise as antiviral agents, particularly against dengue virus and Zika virus.[13] The proposed mechanism of action may involve the inhibition of viral replication at various stages.

Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[24][25][26][27][28]

Step-by-Step Methodology:

  • Cell Monolayer: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of the virus in the presence of varying concentrations of the dichloroquinoline derivative.

  • Overlay: After an adsorption period, remove the virus-drug mixture and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (the concentration that reduces the number of plaques by 50%) can then be determined.

plaque_reduction_workflow cluster_workflow Plaque Reduction Assay Workflow Start Start Step1 1. Seed Host Cells Start->Step1 Step2 2. Infect with Virus & Treat with Compound Step1->Step2 Step3 3. Add Overlay Medium Step2->Step3 Step4 4. Incubate until Plaques Form Step3->Step4 Step5 5. Fix, Stain, and Count Plaques Step4->Step5 Step6 6. Calculate % Plaque Reduction & EC50 Step5->Step6 End End Step6->End

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Section 5: Conclusion and Future Perspectives

The dichloroquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of new and more potent therapeutic agents. The experimental protocols detailed in this guide offer a practical framework for the continued exploration and validation of dichloroquinoline derivatives in the quest for novel drugs to combat a range of human diseases. Future research should focus on optimizing the pharmacological properties of these compounds, including their efficacy, selectivity, and pharmacokinetic profiles, to translate their preclinical promise into clinical reality.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Chemistry, Synthesis, and Structure Activity Rel
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PubMed Central.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Structure-activity relationship of anticancer drug candidate quinones.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lact
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PubMed Central.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Quantimal pLDH Malaria CELISA. Cellabs.
  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
  • MTT Cell Proliferation Assay.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • MTT assay and its use in cell viability and prolifer
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Plaque reduction assay to verify the antiviral activity of Californian...
  • MIC (Broth Microdilution) Testing. YouTube.
  • A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.
  • MTT Assay Protocol.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • [Plasmodium lactate dehydrogenase activity assay and its preliminary application in therapeutic efficacy monitoring of drugs]. PubMed.
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Benchchem.
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH.
  • Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. Center for Tropical and Emerging Global Diseases.
  • Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia. PubMed.
  • Viral Titering-Plaque Assay Protocol.

Sources

Foundational

A Technical Guide to the Synthesis of Quinoline-2-Carboxylates: Strategies, Mechanisms, and Protocols

Abstract The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, quinoline-2-carboxylates represent a parti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, quinoline-2-carboxylates represent a particularly important subclass, serving as key intermediates and exhibiting significant biological activities. This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for accessing quinoline-2-carboxylates, tailored for researchers, scientists, and professionals in drug development. We will navigate through classical approaches and delve into modern, efficient strategies, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.

The Enduring Significance of the Quinoline-2-Carboxylate Core

The quinoline ring system is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications. The introduction of a carboxylate group at the 2-position significantly influences the molecule's physicochemical properties and biological interactions. Quinoline-2-carboxylic acid and its esters are not only valuable precursors for more complex molecules but also exhibit a range of biological activities, including anti-inflammatory and cytotoxic properties against cancer cell lines.[1] Their ability to chelate metals also contributes to their interesting pharmacological profiles.[1] The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor in modern organic and medicinal chemistry.

Navigating the Synthetic Landscape: From Classical to Contemporary Methods

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to a diverse array of named reactions. While many classical methods are staples in heterocyclic chemistry, their application to the specific synthesis of quinoline-2-carboxylates can be indirect or less efficient. Modern transition-metal-catalyzed and one-pot strategies have emerged as powerful tools for the regioselective and efficient construction of this important scaffold.

A Nod to the Classics: Indirect Routes to Quinoline-2-Carboxylates

While not the most direct paths, it is instructive to briefly consider classical quinoline syntheses, as they form the foundation of heterocyclic chemistry.

  • The Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] For the synthesis of quinoline-2-carboxylates, a pyruvate derivative can be employed as the methylene component. The reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration.

    • Causality in Experimental Choice: The choice of a pyruvate ester is critical as it directly introduces the desired carboxylate functionality at the 2-position of the newly formed quinoline ring. The reaction is typically catalyzed by either acid or base, with the choice depending on the specific substrates and their sensitivities.

  • Limitations of Classical Approaches: A significant drawback of the Friedländer synthesis for this specific target is the often limited availability and stability of the requisite 2-aminobenzaldehyde derivatives.[4]

The Rise of Modern Methodologies: Efficiency and Precision

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and functional group tolerance. In the context of quinoline-2-carboxylate synthesis, this has led to the development of elegant one-pot procedures and transition-metal-catalyzed reactions.

A notable modern approach involves a one-pot reaction between β-nitroacrylates and 2-aminobenzaldehydes.[1][5] This strategy is particularly attractive due to its operational simplicity and the ready availability of the starting materials.

  • Mechanism Deep Dive: The reaction cascade is thought to proceed through four distinct steps:

    • Aza-Michael Addition: The amino group of the 2-aminobenzaldehyde adds to the electron-deficient β-position of the nitroacrylate.

    • Intramolecular Henry Reaction: The nitro group then participates in an intramolecular aldol-type reaction with the aldehyde functionality.

    • Dehydration: Elimination of a water molecule from the cyclic intermediate.

    • Nitrous Acid Elimination: The final step involves the elimination of nitrous acid, leading to the aromatic quinoline-2-carboxylate product.[5]

    Reaction Workflow: One-Pot Synthesis of Quinoline-2-carboxylates

    G cluster_start Starting Materials cluster_reactions Reaction Cascade cluster_product Final Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aza-Michael Aza-Michael 2-Aminobenzaldehyde->Aza-Michael beta-Nitroacrylate beta-Nitroacrylate beta-Nitroacrylate->Aza-Michael Intramolecular Henry Intramolecular Henry Aza-Michael->Intramolecular Henry Dehydration Dehydration Intramolecular Henry->Dehydration Nitrous Acid Elimination Nitrous Acid Elimination Dehydration->Nitrous Acid Elimination Quinoline-2-carboxylate Quinoline-2-carboxylate Nitrous Acid Elimination->Quinoline-2-carboxylate

    Caption: Workflow for the one-pot synthesis of quinoline-2-carboxylates.

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinoline-2-carboxylates is no exception. Copper and palladium are particularly prominent in this arena, enabling novel bond formations and reaction pathways.

  • Copper-Catalyzed Tandem Synthesis: A highly efficient method for the synthesis of quinoline-2-carboxylate derivatives utilizes a copper-catalyzed tandem reaction.[6] This process involves the sequential intermolecular addition of alkynes to imines, followed by an intramolecular ring closure through arylation.[6] A key advantage of this method is its ability to proceed at room temperature.[4][6]

    • Mechanistic Insights: The reaction is initiated by the copper-catalyzed activation of the alkyne, which then adds to the imine generated in situ. The resulting intermediate undergoes an intramolecular cyclization, with the aryl group of the former aniline component attacking the alkyne-derived portion of the molecule. A final aromatization step yields the quinoline-2-carboxylate.

    Mechanism: Copper-Catalyzed Quinoline-2-carboxylate Synthesis

    G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Alkyne Alkyne Cu_Activation Copper Activation of Alkyne Alkyne->Cu_Activation Imine Imine Addition Addition to Imine Imine->Addition Cu_Activation->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Quinoline-2-carboxylate Aromatization->Product

    Caption: Simplified mechanism of copper-catalyzed synthesis.

  • Palladium-Catalyzed Annulation Reactions: Palladium catalysis offers a versatile platform for quinoline synthesis through various annulation strategies.[5] For instance, the reaction of o-iodoanilines with propargyl alcohols in the presence of a palladium catalyst provides a route to substituted quinolines.[5] While this specific example leads to 2,4-disubstituted quinolines, modifications in the starting materials can be envisioned to target the 2-carboxylate scaffold.

    • Expertise in Catalyst Selection: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂) and the ligand is crucial for the success of these reactions.[7] The ligand modulates the electronic properties and steric environment of the palladium center, thereby influencing the catalytic activity and selectivity.

In the Lab: Protocols and Data

A theoretical understanding of synthetic methods must be complemented by practical, reproducible protocols. This section provides a representative experimental procedure and a comparative overview of different synthetic strategies.

Experimental Protocol: One-Pot Synthesis of Ethyl Quinoline-2-carboxylate from 2-Aminobenzaldehyde and Ethyl 3-nitroacrylate

This protocol is adapted from the methodology described by Gabrielli et al.[5][8]

Materials:

  • 2-Aminobenzaldehyde

  • Ethyl 3-nitroacrylate

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polystyrene support (PS-BEMP)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, a mixture of 2-aminobenzaldehyde (1 mmol) and ethyl 3-nitroacrylate (1.1 mmol) is stirred under solvent-free conditions at 70 °C for 18 hours.

  • The reaction mixture is then cooled to 50 °C.

  • Acetonitrile (10 mL) and PS-BEMP (1.25 mmol) are added to the flask.

  • The resulting suspension is stirred at 50 °C for an additional 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solid-supported base is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl quinoline-2-carboxylate.

Self-Validating System: The use of a solid-supported base (PS-BEMP) simplifies the workup procedure, as it can be easily removed by filtration.[8] This minimizes the potential for contamination of the product with the base and facilitates purification.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes key aspects of the discussed methods.

MethodStarting MaterialsCatalyst/ReagentKey AdvantagesPotential Limitations
Friedländer Synthesis 2-Aminobenzaldehyde, Pyruvate derivativeAcid or BaseWell-established, direct introduction of carboxylateLimited availability of substituted 2-aminobenzaldehydes
One-Pot Nitroacrylate Method 2-Aminobenzaldehyde, β-NitroacrylateSolid-supported base (e.g., PS-BEMP)Operational simplicity, good yields, easy workupMay require elevated temperatures and long reaction times
Copper-Catalyzed Tandem Alkyne, Imine (from aniline and glyoxylate)Copper(II) triflateMild reaction conditions (room temp.), good functional group toleranceRequires a catalyst, imine may need to be formed in situ
Palladium-Catalyzed Annulation o-Haloanilines, Alkynes/AlkenesPalladium catalyst and ligandHigh versatility, broad substrate scopeCatalyst cost, potential for side reactions

Future Perspectives and Conclusion

The synthesis of quinoline-2-carboxylates continues to be an active area of research, driven by the quest for more efficient, sustainable, and versatile methodologies. Future efforts will likely focus on:

  • C-H Activation Strategies: The direct functionalization of the quinoline C-H bond at the 2-position to introduce a carboxylate group represents a highly atom-economical approach.[9][10]

  • Photocatalysis and Flow Chemistry: These emerging technologies offer the potential for milder reaction conditions, improved selectivity, and safer, more scalable syntheses.

  • Biocatalysis: The use of enzymes to catalyze the formation of the quinoline-2-carboxylate scaffold could provide unparalleled stereoselectivity and environmental compatibility.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, April 29). Doebner reaction. Wikipedia. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 9). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate. Retrieved February 4, 2026, from [Link]

  • PubMed. (2022, November 29). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • MDPI. (2016, June 15). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved February 4, 2026, from [Link]

  • MDPI. (2016, August 2). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved February 4, 2026, from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved February 4, 2026, from [Link]

  • PubMed. (2016, June 15). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. Retrieved February 4, 2026, from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4,6-dichloroquinoline-2-carboxylate in Organic Synthesis

Abstract & Introduction Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 39507-65-8) is a high-value heterocyclic scaffold characterized by three distinct points of diversity. Its utility in medicinal chemistry stems fro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 39507-65-8) is a high-value heterocyclic scaffold characterized by three distinct points of diversity. Its utility in medicinal chemistry stems from the differential reactivity of its electrophilic sites, allowing for sequential, regioselective functionalization. This scaffold is a critical intermediate in the synthesis of NMDA receptor antagonists (specifically glycine-site antagonists), antimalarial agents , and kinase inhibitors (e.g., EGFR inhibitors).

This guide provides a validated technical roadmap for utilizing this compound, focusing on the regioselective displacement of the C4-chlorine, manipulation of the C2-ester, and transition-metal-catalyzed cross-coupling at the C6-position.

Chemical Profile & Reactivity Map

Understanding the electronic environment of the quinoline ring is prerequisite to successful synthesis. The nitrogen atom creates a significant dipole, depleting electron density at the C2 and C4 positions.

Reactivity Hierarchy
  • C4-Chlorine (Most Reactive): Located para to the quinoline nitrogen. It is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the stabilization of the Meisenheimer complex by the ring nitrogen.
    
  • C2-Methyl Ester (Moderately Reactive): Susceptible to standard carbonyl transformations (hydrolysis, reduction, amidation).

  • C6-Chlorine (Least Reactive): An unactivated aryl chloride. It is inert to

    
     conditions but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

ReactivityMap Scaffold Methyl 4,6-dichloroquinoline-2-carboxylate C4 C4-Cl Position (Highly Activated) Scaffold->C4 Primary Site for SNAr (Amines, Thiols, Alkoxides) C2 C2-Ester Position (Carbonyl Reactivity) Scaffold->C2 Hydrolysis, Reduction, Amidation C6 C6-Cl Position (Unactivated Aryl Halide) Scaffold->C6 Pd-Catalyzed Coupling (Suzuki, Sonogashira)

Figure 1: Chemoselectivity map of Methyl 4,6-dichloroquinoline-2-carboxylate. The C4-Cl is the primary electrophilic site, allowing selective substitution without affecting the C6-Cl.

Validated Experimental Protocols

Protocol A: Regioselective at C4 (Synthesis of 4-Amino Derivatives)

Objective: Selective displacement of the C4-chlorine with a primary amine while leaving the C6-chlorine and C2-ester intact.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-deficient quinoline ring facilitates the attack of the nucleophile at C4.

Materials:

  • Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq)

  • Amine (e.g., Aniline, Benzylamine, Morpholine) (1.1 – 1.2 eq)

  • Base:

    
     or 
    
    
    
    (1.5 eq) (Optional for aliphatic amines, required for aniline salts)
  • Solvent: Isopropanol (IPA) or DMF (for less reactive amines)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 mmol) and Isopropanol (5 mL/mmol).

  • Addition: Add the amine (1.1 mmol). If using an amine salt, add 2.5 eq of

    
    .
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (product) should appear.
      
  • Workup (Precipitation Method): Cool the reaction mixture to room temperature. The product often precipitates as a solid or hydrochloride salt.

    • If solid forms: Filter, wash with cold IPA, then diethyl ether.

    • If solution remains clear: Concentrate under vacuum, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient.

Expert Insight:

  • Regioselectivity: The C6-Cl is stable under these conditions. Do not use temperatures

    
     (e.g., microwave in DMSO) unless you intend to risk minor side reactions at C6.
    
  • Acid Catalysis: For weakly nucleophilic anilines, adding a catalytic amount of HCl (or using the aniline HCl salt) can accelerate the reaction by protonating the quinoline nitrogen, rendering C4 even more electrophilic.

Protocol B: Hydrolysis of C2-Methyl Ester

Objective: Conversion of the ester to the carboxylic acid (e.g., for NMDA antagonist synthesis) without hydrolyzing the C4-amine (if installed) or C4-Cl.

Materials:

  • Substrate (Methyl 4,6-dichloroquinoline-2-carboxylate or its C4-substituted derivative)

  • LiOH

    
    H
    
    
    
    O (2.0 eq)
  • Solvent: THF/Water (3:1)

Step-by-Step Procedure:

  • Dissolve the substrate in THF.

  • Add an aqueous solution of LiOH dropwise at

    
    .
    
  • Allow to warm to room temperature and stir for 1–2 hours.

    • Note: Avoid refluxing with strong NaOH, as this can lead to nucleophilic attack of hydroxide at C4 (forming the 4-hydroxy quinolone impurity).

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid typically precipitates. Filter and dry.

Protocol C: Palladium-Catalyzed Suzuki Coupling at C6

Objective: Functionalization of the unactivated C6-position. This step is best performed after C4 functionalization to avoid catalyst poisoning or competition.

Materials:

  • C4-substituted 6-chloroquinoline-2-carboxylate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to

    
     for 12 hours under inert atmosphere.
    
  • Workup: Filter through Celite, concentrate, and purify via flash column chromatography.

Application Workflow: Synthesis of NMDA Antagonist Probes

The following workflow illustrates the synthesis of a glycine-site NMDA antagonist library using the 4,6-dichloro scaffold.

Workflow Step1 Starting Material Methyl 4,6-dichloroquinoline-2-carboxylate Step2 Step 1: SNAr Reaction (Aniline/Amine, IPA, Reflux) Target: C4 Selectivity Step1->Step2 Step3 Intermediate A Methyl 4-amino-6-chloroquinoline-2-carboxylate Step2->Step3 Step4 Step 2: Hydrolysis (LiOH, THF/H2O) Target: C2 Ester Cleavage Step3->Step4 Step5 Final Product 4-Amino-6-chloroquinoline-2-carboxylic acid (NMDA Antagonist Core) Step4->Step5

Figure 2: Synthetic workflow for converting the scaffold into bioactive carboxylic acid derivatives.

Quantitative Data Summary

Reaction TypePositionConditionsTypical YieldSelectivity

C4Amine, IPA, Reflux, 4h85–95%>99% C4 vs C6
Hydrolysis C2LiOH, THF/H

O, RT, 2h
90–98%N/A
Suzuki Coupling C6Ar-B(OH)

, Pd cat.,

C
60–80%Requires C4-subst. first
Reduction C2

, MeOH
75–85%Ester

Alcohol

Troubleshooting & Expert Tips

  • Issue: Low Yield in

    
     with Sterically Hindered Amines. 
    
    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to

      
      . Add DIPEA (Diisopropylethylamine) as a proton scavenger.
      
  • Issue: Hydrolysis of C4-Cl during Ester Hydrolysis.

    • Cause: Reaction temperature too high or base too strong (e.g., refluxing NaOH).

    • Solution: Use LiOH at room temperature. The C4-Cl is sensitive to hydroxide attack at high temperatures, forming the quinolone (4-OH).

  • Issue: Solubility.

    • Insight: The methyl ester is moderately soluble in organic solvents. However, the zwitterionic carboxylic acid products (after hydrolysis) are often insoluble in water and organic solvents at neutral pH. Isolate by precipitation at the isoelectric point (pH ~4).

References

  • Synthesis of Quinoline-2-carboxylate Derivatives

    • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[1][2]

    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • NMDA Antagonist Activity of Quinoline-2-carboxylic Acids

    • Title: 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: new antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Regioselective

    
     in Dichloro-heterocycles: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: Molecules / NIH PMC.
    • URL:[Link]

  • General Reactivity of 4-Chloroquinolines

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents (Reactivity Context).
    • Source: Durham University / ACS Omega.
    • URL:[Link]

Sources

Application

Process Development Guide: Scale-Up Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate

Executive Summary & Scientific Rationale Methyl 4,6-dichloroquinoline-2-carboxylate is a critical pharmacophore, serving as a foundational scaffold for NMDA glycine site antagonists (e.g., 5,7-dichlorokynurenic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 4,6-dichloroquinoline-2-carboxylate is a critical pharmacophore, serving as a foundational scaffold for NMDA glycine site antagonists (e.g., 5,7-dichlorokynurenic acid derivatives) and antimalarial agents. While bench-scale synthesis often relies on chromatographic purification, such methods are economically and environmentally non-viable at the kilogram scale.

This Application Note details a process-intensified protocol utilizing the Conrad-Limpach synthesis followed by dechlorinative aromatization . This route is selected for its atom economy and thermodynamic control, ensuring high regioselectivity for the 6-chloro isomer over the 8-chloro impurity.

Core Chemical Strategy
  • Michael Addition: Condensation of 4-chloroaniline with Dimethyl Acetylenedicarboxylate (DMAD).

  • Thermodynamic Cyclization: High-temperature ring closure in Dowtherm A to secure the 4-hydroxyquinoline core.

  • Chlorodehydroxylation: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative using phosphoryl chloride (

    
    ).
    

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize solvent swaps and maximize intermediate precipitation, creating a self-validating workflow where the purity of the solid intermediate confirms the success of the previous step.

G Start 4-Chloroaniline (Raw Material) Enamine Enamine Intermediate (Isolated Solid) Start->Enamine MeOH, Reflux DMAD DMAD (Reagent) DMAD->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization HydroxyQuin 4-OH-6-Cl-Quinoline (Precipitate) Cyclization->HydroxyQuin Cooling & Filtration Chlorination Chlorination (POCl3, Reflux) HydroxyQuin->Chlorination Final Methyl 4,6-dichloro- quinoline-2-carboxylate Chlorination->Final Quench & Cryst.

Figure 1: Process flow diagram illustrating the linear sequence with critical isolation points.

Detailed Experimental Protocols

Stage 1: Enamine Formation (Michael Addition)

Objective: Synthesize dimethyl (4-chlorophenylamino)maleate/fumarate. Critical Quality Attribute (CQA): Complete consumption of aniline to prevent tar formation in the subsequent high-temp step.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.05 equiv)

  • Methanol (5.0 vol)

Protocol:

  • Charge 4-chloroaniline and Methanol into the reactor. Stir until dissolved.

  • Controlled Addition: Add DMAD dropwise over 60 minutes, maintaining temperature

    
    C. Note: The reaction is exothermic.
    
  • Heat the mixture to reflux (

    
    C) for 2–3 hours.
    
  • IPC (In-Process Control): Check HPLC/TLC. Target:

    
     residual aniline.
    
  • Cool to

    
    C and age for 2 hours to crystallize the enamine.
    
  • Filter the yellow solid and wash with cold Methanol (1 vol).

  • Dry under vacuum at

    
    C.
    

Scientific Insight: Using a slight excess of DMAD ensures all aniline is consumed. Residual aniline polymerizes at the high temperatures required for Stage 2, creating "black tar" impurities that are difficult to remove.

Stage 2: Conrad-Limpach Cyclization

Objective: Thermolysis to form Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate. Safety Critical: This reaction requires temperatures near


C.

Reagents:

  • Enamine Intermediate (from Stage 1)

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) (10 vol)

Protocol:

  • Charge Dowtherm A into the reactor and pre-heat to

    
    C .
    
  • Inverse Addition: Add the solid Enamine portion-wise to the boiling Dowtherm A.

    • Caution: Rapid addition causes foaming due to methanol evolution (cyclization byproduct). Add slowly to manage off-gassing.

  • Maintain

    
    C for 30–45 minutes. The reaction is fast at this temperature.
    
  • Cooling: Cool the mixture slowly to room temperature. The product is insoluble in Dowtherm A and will precipitate.

  • Add Toluene or Petroleum Ether (5 vol) to further promote precipitation and thin the slurry.

  • Filter the off-white solid.

  • Wash: Wash heavily with Toluene to remove residual Dowtherm A (critical for downstream purity).

Mechanism & Causality: The cyclization is reversible.[1] High temperature (


C) is thermodynamically required to drive the equilibrium toward the aromatic quinoline system and eliminate methanol. Lower temperatures (Knorr conditions) favor the kinetic product, which is not the desired target.
Stage 3: Chlorodehydroxylation

Objective: Convert the 4-hydroxy group to 4-chloro using


.

Reagents:

  • 4-Hydroxy intermediate (1.0 equiv)

  • Phosphoryl Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (optional, but neat

    
     is preferred for kinetics)
    

Protocol:

  • Charge solid 4-Hydroxy intermediate into the reactor.

  • Add

    
     carefully.
    
  • Heat to reflux (

    
    C) for 4–6 hours.
    
  • IPC: Monitor disappearance of starting material by HPLC.

  • Distillation: Distill off excess

    
     under reduced pressure (recover for waste treatment).
    
  • Quench (Hazardous Operation):

    • Dissolve the residue in DCM or Ethyl Acetate.

    • Pour the organic mixture slowly into ice-cold saturated

      
       or water.
      
    • Never add water to the reaction residue directly.

  • Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Methanol/Water or Ethyl Acetate/Heptane to obtain Methyl 4,6-dichloroquinoline-2-carboxylate.

Safety & Engineering Controls

The scale-up of this route introduces specific hazards that must be mitigated via engineering controls.

HazardSourceEngineering Control
Thermal Runaway Michael Addition (Stage 1)Jacketed reactor with active cooling; controlled dosing of DMAD.
High Temp / Fire Dowtherm A (Stage 2)Use of thermal oil heating systems (not steam); Nitrogen inerting to prevent auto-ignition of hot vapors.
Toxic Gas (

)
Chlorination (Stage 3)Caustic scrubber connected to reactor vent to neutralize

evolution.
Exothermic Quench Hydrolysis of

Inverse Quench: Add reaction mass to water, not water to mass. Maintain quench temp

C.

Mechanistic Validation (Graphviz)

The following diagram illustrates the molecular transformation and the thermodynamic trap utilized in Stage 2.

ReactionMechanism Start Enamine (Kinetic Intermediate) TS Transition State (High Energy ~250°C) Start->TS Heat (>240°C) Product 4-Hydroxyquinoline (Thermodynamic Product) TS->Product Cyclization Byproduct Methanol (Removed as vapor) TS->Byproduct Elimination Product->Start Irreversible (Aromatization)

Figure 2: Thermodynamic landscape of the Conrad-Limpach cyclization. The high energy barrier requires 250°C, but aromatization prevents reversibility.

References

  • Conrad, M.; Limpach, L. "Syntheses of Quinoline Derivatives." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 944–948. (Foundational Chemistry).

  • Organic Syntheses. "2-Methyl-4-Hydroxyquinoline." Org.[2][3][4] Synth.1949 , 29, 61. (Standard protocol for Dowtherm A cyclization).

  • Leeson, P. D., et al. "Kynurenic Acid Derivatives. Structure-Activity Relationships of Glycine Site Antagonists." Journal of Medicinal Chemistry, 1991 , 34(4), 1243–1252. (Application of the scaffold).

  • IChemE Safety. "Safety of Chlorination Reactions." (Guidelines for POCl3 handling).

Disclaimer: This protocol involves hazardous chemicals (


) and extreme temperatures. It is intended for use by qualified chemists in a controlled laboratory environment. Always perform a specific Risk Assessment before scale-up.

Sources

Method

Application Note: Reaction Monitoring of Methyl 4,6-dichloroquinoline-2-carboxylate Synthesis by TLC

This Application Note is structured to provide a comprehensive, field-ready guide for reaction monitoring of the synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate. It moves beyond basic instructions to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for reaction monitoring of the synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate. It moves beyond basic instructions to address the chemical rationale, safety protocols, and troubleshooting required for high-purity outcomes.

Executive Summary

The synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate is a critical transformation in medicinal chemistry, often serving as a scaffold for NMDA antagonists and glycine site inhibitors. The process typically involves the chlorination of a 4-hydroxyquinoline intermediate using phosphorus oxychloride (


).

Accurate monitoring of this reaction is challenging due to the high reactivity of the chlorinating agents and the distinct polarity shifts between the hydroxy-intermediate and the dichloro-product. This guide details a robust Thin Layer Chromatography (TLC) protocol designed to track the conversion of Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate to the final 4,6-dichloro product, ensuring maximum yield and purity.

Chemical Context & Reaction Pathway

To monitor the reaction effectively, one must understand the species present.[1] The synthesis generally proceeds from 4-chloroaniline via a Conrad-Limpach or similar cyclization, followed by functionalization.

Reaction Scheme
  • Precursor Formation: 4-Chloroaniline reacts with Dimethyl Acetylenedicarboxylate (DMAD) to form an enamine, which cyclizes to the 4-hydroxy intermediate (Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate).

  • Chlorination (The Critical Step): The 4-hydroxy group is converted to a chloride using

    
    , often with a catalytic amount of DMF.
    

Key Monitoring Challenge: The "4-hydroxy" intermediate exists in tautomeric equilibrium (4-oxo/4-hydroxy) and is significantly more polar than the final "4,6-dichloro" product.

ReactionPathway SM Starting Material (4-Chloroaniline + DMAD) Int Intermediate (Methyl 6-chloro-4-hydroxy quinoline-2-carboxylate) SM->Int Cyclization (High Temp) Prod Target Product (Methyl 4,6-dichloro quinoline-2-carboxylate) Int->Prod Chlorination (POCl3, Reflux) PolarityLow Low Polarity (High Rf) Prod->PolarityLow PolarityHigh High Polarity (Low Rf)

Figure 1: Reaction pathway highlighting the polarity shift critical for TLC monitoring.

Materials and Methods

Stationary Phase
  • Plate Type: Silica Gel 60

    
     (Aluminum or Glass backed).[2]
    
  • Why: The

    
     fluorescent indicator is essential because quinoline rings are strongly UV-active, quenching the fluorescence and appearing as dark spots under 254 nm light.[3]
    
Mobile Phase Optimization

The polarity difference between the starting material (SM) and product (P) requires a balanced solvent system.[4]

SystemComposition (v/v)ApplicationNotes
System A Hexane : Ethyl Acetate (3:1)Primary Monitoring Product

~0.6; Intermediate

~0.1. Best for checking completion.
System B DCM : Methanol (95:5)Intermediate Check Use if the 4-hydroxy intermediate streaks or stays at the baseline in System A.
System C Toluene : Acetone (9:1)High Resolution Excellent for separating closely related impurities (e.g., mono-chlorinated byproducts).
Visualization Methods
  • UV Lamp (254 nm): Primary method.[3] Quinolines appear as distinct dark purple/black spots against a bright green background.

  • Iodine Chamber: Secondary method. Useful if non-aromatic impurities are suspected (though less likely in this aromatic synthesis).

  • Dragendorff’s Reagent: Specific for nitrogen heterocycles (orange spots), providing confirmation of the quinoline core.

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation (Crucial Safety Step)

WARNING: Do not spot the reaction mixture directly if it contains


. The acid chloride will destroy the silica binder and result in unreadable streaks.
  • Aliquot Withdrawal: Using a glass capillary, withdraw approx. 10-20

    
    L of the reaction mixture.
    
  • Mini-Workup (Quench):

    • Dispense the aliquot into a distinct 0.5 mL microcentrifuge tube containing 100

      
      L of saturated 
      
      
      
      and 100
      
      
      L of Ethyl Acetate .
    • Why: This neutralizes the

      
       and extracts the organic product into the upper ethyl acetate layer.
      
  • Vortex/Shake: Shake gently for 10 seconds.

  • Spotting: Use the top organic layer for spotting the TLC plate.

Phase 2: TLC Development[3]
  • Marking: Lightly mark the origin line (1 cm from bottom) with a pencil.[3] Mark three lanes:

    • SM: Pure Intermediate (Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate).

    • Co: Co-spot (SM + RM).[4]

    • RM: Reaction Mixture (from the mini-workup).

  • Elution: Place in a saturated chamber with System A (Hexane:EtOAc 3:1) . Run until the solvent front is 1 cm from the top.[1]

  • Observation: Dry the plate and view under UV 254 nm.

Phase 3: Interpretation of Results
Observation (UV 254nm)StatusAction Required
SM Spot (

~0.15) visible in RM lane
IncompleteContinue reflux. Check temperature.
SM Spot absent; New Spot (

~0.[1]65) dominant
CompleteReaction finished. Proceed to cooling and workup.
New Spot (

~0.65) + Baseline Streak
Degradation/AcidEnsure mini-workup was neutral. If persistent, product may be degrading.
Multiple Spots near

0.6-0.7
ImpuritiesSwitch to System C (Toluene/Acetone) to resolve side-products.

Troubleshooting & "Senior Scientist" Insights

The "Ghost" Spot Phenomenon

Issue: Sometimes a spot appears halfway between the SM and Product. Cause: This is often the phosphorylated intermediate (before the chloride displacement completes). Solution: Do not stop the reaction. This indicates the reaction is stalling at the intermediate stage. Increase the temperature or add a catalytic amount of chloride source (like benzyltriethylammonium chloride) if using a weaker chlorinating agent, though


 usually drives this to completion with sufficient heat (

C).
Monitoring the Hydrolysis Side-Reaction

If the ester group (position 2) hydrolyzes due to acidic conditions from


, you will see a spot that trails heavily or stays at the baseline (Acid form).
  • Prevention: Ensure anhydrous conditions.

  • Detection: Spot the aqueous layer of your mini-workup on a separate plate; if the acid is present, it may partition there or streak in the organic layer.

Workflow Visualization

TLC_Workflow start Reaction Mixture (Refluxing with POCl3) sample Withdraw 20 µL Aliquot start->sample quench Mini-Workup: Add to Sat. NaHCO3 + EtOAc sample->quench Critical Step phase_sep Phase Separation (Extract Organics) quench->phase_sep spot Spot Organic Layer on TLC (Lane RM) phase_sep->spot develop Develop in Hexane:EtOAc (3:1) spot->develop visualize Visualize UV 254nm develop->visualize decision SM Spot Visible? visualize->decision continue Continue Reflux decision->continue Yes finish Cool & Quench Bulk Reaction decision->finish No

Figure 2: Operational workflow for safe and accurate TLC monitoring of acid-chloride mediated reactions.

References

  • Organic Syntheses. "4,7-Dichloroquinoline." Organic Syntheses, Coll.[5] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). Link

  • BenchChem. "Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)." Technical Support Center. Link

  • PubChem. "Methyl 4,6-dichloroquinoline-2-carboxylate." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Quinolines." Organic Chemistry Portal. Link

  • Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Baxendale Group. Link

Sources

Application

Application Note: High-Resolution LC-MS Method for Monitoring Nucleophilic Substitution of Methyl 4,6-dichloroquinoline-2-carboxylate

This Application Note is designed as a definitive technical guide for the LC-MS analysis of Methyl 4,6-dichloroquinoline-2-carboxylate and its nucleophilic substitution reactions. Abstract This protocol details a robust...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the LC-MS analysis of Methyl 4,6-dichloroquinoline-2-carboxylate and its nucleophilic substitution reactions.

Abstract

This protocol details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for analyzing the reactivity of Methyl 4,6-dichloroquinoline-2-carboxylate (1) . Specifically, it addresses the monitoring of regioselective nucleophilic aromatic substitution (


) at the C4 position.[1] The method utilizes a C18 reverse-phase gradient with electrospray ionization (ESI+) to resolve the starting material, the C4-substituted product, and potential hydrolysis byproducts. Critical emphasis is placed on using chlorine isotope patterns for definitive peak assignment.

Introduction

The quinoline-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and metalloenzyme inhibitors. Methyl 4,6-dichloroquinoline-2-carboxylate presents a unique analytical challenge and opportunity due to its two chlorine atoms.

  • Reactivity Profile: The chlorine at position C4 is activated by the quinoline nitrogen (vinylogous to an imidoyl chloride), making it highly susceptible to

    
     reactions with amines, thiols, or alkoxides. The chlorine at C6 is a standard aryl chloride and remains inert under mild conditions.
    
  • Analytical Necessity: UV detection alone is insufficient due to overlapping chromophores between the starting material and products. LC-MS provides mass specificity and, crucially, isotopic signatures to confirm the loss of a chlorine atom during the reaction.

Reaction Scheme

The following diagram illustrates the target reaction pathway (displacement of C4-Cl by a primary amine) and potential side reactions (hydrolysis).

ReactionScheme SM Starting Material (1) Methyl 4,6-dichloroquinoline-2-carboxylate [M+H]+: 256.0 m/z (2 Cl pattern) Product Product (2) Methyl 4-amino-6-chloroquinoline-2-carboxylate [M+H]+: (256 - 35 + R) m/z (1 Cl pattern) SM->Product SNAr (C4-Cl displacement) + R-NH2, -HCl Hydrolysis Byproduct (3) 4,6-dichloroquinoline-2-carboxylic acid (Ester Hydrolysis) [M+H]+: 242.0 m/z SM->Hydrolysis Hydrolysis (Side Rxn) + H2O, -MeOH Reagent Nucleophile (R-NH2)

Figure 1: Reaction pathway for the nucleophilic substitution of Methyl 4,6-dichloroquinoline-2-carboxylate. Note the change in chlorine count from Starting Material (2 Cl) to Product (1 Cl).

Method Development Strategy

Chromatographic Separation

A C18 stationary phase is selected to retain the lipophilic quinoline core.

  • Mobile Phase pH: The mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This ensures the quinoline nitrogen (

    
     ~4-5) is protonated, improving peak shape and maximizing ionization efficiency in ESI+ mode.
    
  • Gradient: A generic 5-95% Acetonitrile gradient is employed to elute the polar hydrolysis byproducts early, followed by the amine-substituted product, and finally the lipophilic dichloro starting material.

Mass Spectrometry & Isotope Patterns

The presence of chlorine atoms provides a distinct "fingerprint" that validates the reaction progress.

  • Starting Material (

    
    ):  Exhibits an isotope pattern of roughly 9:6:1  (M : M+2 : M+4).
    
  • Product (

    
    ):  Exhibits an isotope pattern of roughly 3:1  (M : M+2).
    
  • Loss of Cl: The transition from a 9:6:1 pattern to a 3:1 pattern confirms the substitution at C4.

Experimental Protocol

Equipment & Reagents
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC.

  • MS System: Single Quadrupole (e.g., Agilent 6120) or Q-TOF for exact mass.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water; Formic Acid (FA).

Sample Preparation

Caution: The starting material is a potent alkylating agent. Handle with gloves in a fume hood.

  • Reaction Sampling: Aliquot 20 µL of the reaction mixture.

  • Quench: Add to 180 µL of 50:50 ACN:Water (0.1% FA) . This stops the reaction and matches the initial mobile phase.[2]

  • Dilution: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 3 minutes to pellet any precipitated salts. Transfer supernatant to an LC vial.

  • Final Concentration: Target analyte concentration should be ~10-50 µg/mL for optimal MS signal without saturation.

LC-MS Parameters
ParameterSetting
Column Temp 40°C
Flow Rate 0.5 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive (+)
Scan Range 100 – 600 m/z
Capillary Voltage 3500 V
Fragmentor 100 V (Adjust to minimize in-source fragmentation)

Gradient Table:

Time (min) % B Description
0.00 5 Initial hold
0.50 5 Loading
4.00 95 Linear Ramp
5.00 95 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End |

Results & Interpretation

Expected Mass Transitions

Assuming the nucleophile is n-Butylamine (MW 73.14), the expected ions are:

CompoundFormulaTheoretical Monoisotopic MassObserved [M+H]+Isotope Pattern
Starting Material

254.99256.0 M (100%), M+2 (65%), M+4 (10%)
Product (Butylamine sub.)

292.10293.1 M (100%), M+2 (33%)
Hydrolysis Byproduct

240.97242.0 M (100%), M+2 (65%), M+4 (10%)
Data Analysis Workflow

The following diagram outlines the decision logic for interpreting the LC-MS data.

AnalysisWorkflow Data Acquire LC-MS Data (TIC & EIC) PeakDetect Peak Detection Data->PeakDetect CheckMass Check [M+H]+ Mass PeakDetect->CheckMass MatchSM Mass = 256 Isotope = 9:6:1 CheckMass->MatchSM Matches SM MatchProd Mass = Product Mass Isotope = 3:1 CheckMass->MatchProd Matches Prod MatchHydro Mass = 242 Isotope = 9:6:1 CheckMass->MatchHydro Matches Acid Conclusion1 Unreacted Starting Material (Increase Temp/Time) MatchSM->Conclusion1 Conclusion2 Target Product Formed (Calculate Conversion %) MatchProd->Conclusion2 Conclusion3 Hydrolysis Side Reaction (Check Water Content) MatchHydro->Conclusion3

Figure 2: Logic flow for identifying reaction components based on mass and isotope distribution.

Troubleshooting & Optimization

  • Issue: Poor Ionization of Product.

    • Cause: High organic content in the sample causing precipitation or ion suppression.

    • Solution: Dilute the sample further (1:100) in the starting mobile phase (5% ACN).

  • Issue: In-Source Fragmentation.

    • Observation: Presence of [M+H-HCl]+ or [M+H-CO2Me]+ ions.

    • Solution: Lower the Fragmentor voltage (e.g., from 135V to 80V) to preserve the molecular ion.

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic quinoline nitrogen with silanols.

    • Solution: Ensure Formic Acid concentration is at least 0.1%.[3] Consider using a column with "end-capping" technology (e.g., ZORBAX Eclipse Plus).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18636669, Methyl 4,6-dichloroquinoline-2-carboxylate. Retrieved from [Link]

  • Agilent Technologies. LC/MS Method Development Guide: Optimizing Electrospray Ionization for Basic Heterocycles. Retrieved from [Link]

  • Wolf, C., et al. (2009).Regioselective Nucleophilic Substitution of Dichloroquinolines. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate. As a critical building block in pharmaceutical research, optimizing its synthesis for yield, purity, and reproducibility is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Overall Synthetic Workflow

The synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate is typically achieved via a two-stage process. The first stage involves the formation of the quinoline core through a cyclization reaction, followed by a chlorination step to install the second chlorine atom at the C4 position. A common and effective approach is the Conrad-Limpach synthesis followed by deoxychlorination.

Synthetic_Workflow cluster_0 Stage 1: Conrad-Limpach Cyclization cluster_1 Stage 2: Deoxychlorination A 4-Chloroaniline C Condensation (Formation of Enamine Intermediate) A->C B Dimethyl Oxaloacetate B->C D Thermal Cyclization (High Temperature) C->D Heat E Methyl 6-chloro-4-hydroxy- quinoline-2-carboxylate D->E G Chlorination Reaction E->G Intermediate F Chlorinating Agent (e.g., POCl₃) F->G H Workup & Purification G->H I Methyl 4,6-dichloroquinoline- 2-carboxylate (Final Product) H->I

Caption: General two-stage synthetic pathway for Methyl 4,6-dichloroquinoline-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic strategy for obtaining the 4,6-dichloro substitution pattern on a quinoline-2-carboxylate core?

A: The most reliable strategy involves a multi-step sequence that builds the molecule logically. This typically starts with an appropriately substituted aniline to define the chlorine on the benzene ring, followed by cyclization to form the quinoline core, and subsequent modification. The Conrad-Limpach synthesis using 4-chloroaniline and a β-ketoester like dimethyl oxaloacetate is highly effective because it directly establishes the 6-chloro and 2-carboxylate functionalities, leaving a 4-hydroxy group that can be cleanly converted to the 4-chloro group in a subsequent step.[1][2]

Q2: Why is a high-temperature thermal cyclization necessary in the first stage?

A: The cyclization step is a 6-π electrocyclization reaction. This class of pericyclic reactions has a significant activation energy barrier associated with forming the new C-C bond and achieving the correct orbital alignment for ring closure. High temperatures, often in the range of 250-300 °C, are required to provide sufficient thermal energy to overcome this barrier and drive the reaction towards the thermodynamically stable aromatic quinoline product.[3][4][5] Insufficient temperature will result in a stalled reaction, primarily yielding the uncyclized enamine intermediate.

Q3: What are the primary safety concerns when performing this synthesis?

A: There are two main areas of concern. First, the thermal cyclization step requires very high temperatures, often using specialized heating mantles and high-boiling point solvents like Dowtherm™ A. This presents risks of thermal burns and requires careful control to prevent overheating and potential degradation, which can become exothermic. Second, the chlorination step almost invariably uses highly corrosive and reactive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] These reagents react violently with water, release toxic HCl gas, and can cause severe chemical burns. All manipulations involving chlorinating agents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

Q4: Which analytical techniques are best for in-process monitoring and final product characterization?

A: A combination of techniques is essential.

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the consumption of starting materials and the formation of intermediates and products in both steps. Use a combination of polar and non-polar solvent systems (e.g., Ethyl Acetate/Hexane and Dichloromethane/Methanol) to ensure good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. Key diagnostic signals include the disappearance of the N-H proton from the aniline and the appearance of distinct aromatic protons on the quinoline core. The chemical shifts of the methyl ester and the C2, C3, and C4 protons/carbons are definitive.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (256.1 g/mol for the target compound) and the characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in an approximate 9:6:1 ratio).[7][8]

  • High-Performance Liquid Chromatography (HPLC): The ultimate tool for determining the final purity of the product.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Stage 1: Conrad-Limpach Cyclization

Problem: Low or no yield of the Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate intermediate.

  • Likely Cause 1: Insufficient Cyclization Temperature. As discussed in the FAQ, the thermal cyclization has a high activation energy. If your heating source (e.g., oil bath, heating mantle) is not reaching and maintaining the required temperature (typically >250 °C), the reaction will stall at the enamine intermediate stage.

  • Solution: Verify your reaction temperature directly within the reaction mixture using a high-temperature thermometer or thermocouple. Switch to a higher-boiling solvent (e.g., diphenyl ether) or a specialized high-temperature heating apparatus. Microwave-assisted synthesis can also be an effective alternative to achieve high temperatures rapidly and improve yields.[3][10]

  • Likely Cause 2: Premature Decarboxylation or Hydrolysis. If moisture is present, or if the reaction is heated for an excessively long time, the ester group can hydrolyze and subsequently decarboxylate under the harsh conditions, leading to unwanted 6-chloro-4-hydroxyquinoline.[11]

  • Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents. Optimize the reaction time by monitoring via TLC; as soon as the intermediate is consumed, proceed with cooling and workup to avoid degradation of the product.[3][4]

  • Likely Cause 3: Poor Quality of Reagents. The starting aniline and dimethyl oxaloacetate must be pure. Impurities in the 4-chloroaniline can inhibit the initial condensation, while partially hydrolyzed oxaloacetate will not react correctly.

  • Solution: Use freshly purchased or purified reagents. 4-chloroaniline can be recrystallized from aqueous ethanol. Dimethyl oxaloacetate should be stored under inert gas in a refrigerator.

Stage 2: Deoxychlorination

Problem: Incomplete conversion of the 4-hydroxy group to the 4-chloro group.

  • Likely Cause 1: Insufficient Chlorinating Agent or Deactivation. The 4-hydroxy group (in its 4-quinolone tautomeric form) is a relatively poor nucleophile. A stoichiometric excess of the chlorinating agent (typically 3-5 equivalents of POCl₃) is often required to drive the reaction to completion. The reagent can also be deactivated by moisture in the reaction vessel.

  • Solution: Increase the equivalents of POCl₃. Ensure the reaction is conducted under strictly anhydrous conditions (dry glassware, inert atmosphere). Adding a catalytic amount of a tertiary amine base like N,N-dimethylaniline (DMA) can sometimes accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate.

  • Likely Cause 2: Reaction Temperature is too low. While less demanding than the cyclization, this reaction still requires heating (typically refluxing in POCl₃, ~106 °C) to proceed at a reasonable rate.

  • Solution: Ensure the reaction mixture is heated to a steady reflux for a sufficient period (monitor by TLC). For very stubborn substrates, a higher boiling point co-solvent like toluene can be used, or the reaction can be run in a sealed tube at a higher temperature (use extreme caution and appropriate safety equipment).[12]

Problem: Significant tar formation and low isolated yield of the final product.

  • Likely Cause: Overheating or Extended Reaction Time. Quinolines, especially activated ones, can be susceptible to polymerization and degradation under strongly acidic and high-temperature conditions for prolonged periods.

  • Solution: Do not exceed the necessary reflux time. Once TLC indicates full conversion of the starting material, cool the reaction promptly. The workup procedure is critical: slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This exothermic process must be controlled to prevent localized overheating.

  • Likely Cause: Aggressive Workup. The final product has two chlorine atoms and an ester, making it susceptible to nucleophilic substitution or hydrolysis if the workup conditions are too harsh (e.g., quenching with strong bases).

  • Solution: After quenching the POCl₃ on ice, carefully neutralize the acidic solution with a milder base like solid sodium bicarbonate or a cold, saturated NaHCO₃ solution until the pH is neutral (~7).[13][14] Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.

Troubleshooting_Chlorination cluster_results cluster_solutions start Problem: Low Yield in Chlorination Step check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Result: Starting Material (4-hydroxy) Remains check_tlc->sm_present Incomplete Conversion tar_present Result: Significant Tarring, Low Product Spot check_tlc->tar_present Degradation clean_rxn Result: Clean Conversion, Poor Isolated Yield check_tlc->clean_rxn Workup/Purification Issue sol_sm Solution: 1. Increase equivalents of POCl₃. 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. 4. Add catalytic DMA. sm_present->sol_sm sol_tar Solution: 1. Reduce reaction time. 2. Avoid overheating during reflux. 3. Control temperature during   ice quench (slow addition). tar_present->sol_tar sol_yield Solution: 1. Use milder base (NaHCO₃) for neutralization. 2. Perform multiple extractions. 3. Optimize crystallization/chromatography   solvent system. clean_rxn->sol_yield

Caption: Decision workflow for troubleshooting the deoxychlorination stage.

Experimental Protocols & Data

Reagent Data Table
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
4-Chloroaniline127.57-232Toxic, Environmental Hazard
Dimethyl Oxaloacetate146.101.247205-207Irritant
Diphenyl Ether (Solvent)170.211.07259Irritant
Phosphorus Oxychloride153.331.645106Corrosive, Water-Reactive
Methanol32.040.79264.7Flammable, Toxic
Protocol 1: Synthesis of Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate
  • To a flask equipped with a condenser and a high-temperature thermometer, add 4-chloroaniline (1.0 eq) and dimethyl oxaloacetate (1.1 eq).

  • Heat the mixture gently to ~100-120 °C for 30 minutes to form the enamine intermediate. You should observe the evolution of methanol.

  • Add a high-boiling point solvent (e.g., diphenyl ether or Dowtherm™ A) to the mixture.

  • Heat the reaction mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC until the enamine intermediate spot has been completely consumed.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane or toluene to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired hydroxyquinoline intermediate as a solid.

Protocol 2: Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate
  • CAUTION: Perform this entire procedure in a certified chemical fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add the Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate (1.0 eq) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃, 4.0 eq).

  • Heat the mixture to reflux (approx. 106 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the crushed ice. This is a highly exothermic quench that will release HCl gas.

  • Once the quench is complete, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate.

  • Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from methanol or ethanol, or by column chromatography on silica gel to afford the pure Methyl 4,6-dichloroquinoline-2-carboxylate.[15]

References

  • PubChem. Methyl 4,6-dichloroquinoline-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Jain, D. K., et al. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • CP Lab Safety. (n.d.). Methyl 4, 6-dichloroquinoline-2-carboxylate, min 98%, 5 grams. [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Google Patents. (2014).
  • Brown, E. V. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Lepidine. Organic Syntheses Procedure. [Link]

  • Kalyana Sundar, J., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Kalyana Sundar, J., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health (NIH). [Link]

  • Google Patents. (1971).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Siddiqui, S., & Hamid, H. (1974). The 5-and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Zhang, W., et al. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Logvinenko, N. S., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. [Link]

  • Al-Warhi, T., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Sharma, Dr. V. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ACS Green Chemistry Institute. (n.d.). List of Reagents. Wordpress. [Link]

  • Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • Kiran, M., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Google Patents. (2007). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.

Sources

Optimization

"purification techniques for Methyl 4,6-dichloroquinoline-2-carboxylate"

Technical Support Center: Purification of Methyl 4,6-dichloroquinoline-2-carboxylate Executive Summary & Chemical Context Compound: Methyl 4,6-dichloroquinoline-2-carboxylate CAS: 848501-96-2 Molecular Formula: C₁₁H₇Cl₂N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4,6-dichloroquinoline-2-carboxylate

Executive Summary & Chemical Context

Compound: Methyl 4,6-dichloroquinoline-2-carboxylate CAS: 848501-96-2 Molecular Formula: C₁₁H₇Cl₂NO₂ MW: 256.08 g/mol [1][2][3][4][5]

This guide addresses the purification of Methyl 4,6-dichloroquinoline-2-carboxylate , a critical electrophilic intermediate often used in SNAr reactions to synthesize 4-aminoquinoline libraries (e.g., for antimalarial or kinase inhibitor research).[1] The synthesis typically involves the chlorination of Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate using phosphorus oxychloride (POCl₃).[1]

Critical Quality Attribute (CQA): The purity of the 4-position chlorine is paramount. Residual 4-hydroxy precursor significantly hampers subsequent nucleophilic substitutions due to its lack of reactivity.[1]

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a dark, tarry oil instead of a solid. How do I recover the product? Dr. Vance: This is a common issue caused by residual phosphoryl species or aniline oligomers.

  • Root Cause: Incomplete quenching of POCl₃ or polymerization of electron-rich impurities during the high-heat chlorination step.[1]

  • Solution: Do not attempt to recrystallize the oil directly. Dissolve the crude oil in a minimal amount of Dichloromethane (DCM). Wash strictly with saturated NaHCO₃ (to remove acidic phosphorus byproducts) followed by brine. Dry over MgSO₄ and concentrate. If it remains an oil, triturate with cold Methanol (MeOH) or Hexanes to induce precipitation.

Q2: HPLC analysis shows a persistent impurity (~5-10%) with a shorter retention time than the product. What is it? Dr. Vance: This is likely the 4,6-dichloroquinoline-2-carboxylic acid (hydrolysis product) or the 4-hydroxy precursor .[1]

  • Diagnosis: Check the MS.

    • M-14 peak (MW ~242): Indicates the carboxylic acid (hydrolysis of the methyl ester).[1]

    • MW ~237: Indicates unreacted 4-hydroxy starting material.[1]

  • Fix:

    • If Acid:[4][6] Wash the organic layer with 5% Na₂CO₃. The acid will move to the aqueous phase.

    • If 4-Hydroxy: This is difficult to remove by recrystallization alone due to solubility similarities. You must use Flash Chromatography (see Protocol B).

Q3: Can I recrystallize from Ethanol? Dr. Vance: Use caution. While ethanol is a good solvent for quinolines, you risk transesterification (converting the methyl ester to an ethyl ester) if the solution is heated for prolonged periods, especially if trace acid is present.

  • Recommendation: Use Methanol (MeOH) to match the ester group, or an aprotic system like Ethyl Acetate/Hexanes .

Impurity Profile & Removal Strategy

Impurity TypeLikely IdentityOriginRemoval Strategy
Precursor Methyl 6-chloro-4-hydroxyquinoline-2-carboxylateIncomplete reactionFlash Chromatography (Polarity difference is significant).[1]
Byproduct 4,6-dichloroquinoline-2-carboxylic acidHydrolysis during acidic workupBase Wash (Sat.[1] NaHCO₃ or 5% Na₂CO₃).
Reagent Phosphoryl chloride (POCl₃) residuesSynthesis reagentQuench with ice-water; extensive bicarbonate wash.[1]
Side Product 4-amino-6-chloroquinoline derivs.[1][7][8]Overheating with amine impuritiesRecrystallization from MeOH.[1]

Detailed Purification Protocols

Protocol A: Recrystallization (For Purity >95%)

Best for removing trace colored impurities and non-polar byproducts.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask. Add Methanol (MeOH) (approx. 10-15 mL/g).[1]

  • Heating: Heat to reflux (65°C) with stirring until fully dissolved. If particulates remain, filter hot through a glass frit.

  • Cooling: Remove from heat and allow to cool to room temperature slowly (over 1-2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect the off-white needles via vacuum filtration.[1]

  • Wash: Wash the cake with cold (-20°C) MeOH (2 x 5 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Flash Column Chromatography (For Purity <90%)

Required if significant 4-hydroxy precursor is present.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Ramp: 90:10 Hex:EtOAc (Product typically elutes here).

    • Flush: 50:50 Hex:EtOAc (To remove polar 4-hydroxy impurities).[1]

  • Loading: Dry load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder.

  • Detection: UV at 254 nm. The dichloroquinoline core is highly UV active.

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3 Quench) Wash Acid/Base Extraction (Remove Acidic Impurities) Start->Wash TLC Analyze Purity (TLC/HPLC) Decision Is 4-Hydroxy Precursor Present? TLC->Decision Recryst Recrystallization (Solvent: MeOH) Decision->Recryst No (<2%) Column Flash Chromatography (Hex/EtOAc 9:1) Decision->Column Yes (>5%) Wash->TLC Final Pure Methyl 4,6-dichloroquinoline-2-carboxylate Recryst->Final Column->Final

Figure 1: Decision tree for the purification of Methyl 4,6-dichloroquinoline-2-carboxylate based on impurity profile.

References

  • Synthesis & Characterization: Alexandre, F.-R.; Berecibar, A.; Wrigglesworth, R.; Besson, T. "Novel series of 8-substituted pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones."[1] Tetrahedron2003 , 59(8), 1413–1419.

  • General Quinoline Chlorination: Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." J. Am. Chem. Soc.1946 , 68(7), 1204–1208.

  • Recrystallization Techniques: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009.

Sources

Troubleshooting

"preventing unwanted side reactions in quinoline synthesis"

QUINOLINE SYNTHESIS OPTIMIZATION HUB: TROUBLESHOOTING & PROCESS CONTROL Introduction The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, yet it remains plagued by historical inefficiencies: v...

Author: BenchChem Technical Support Team. Date: February 2026

QUINOLINE SYNTHESIS OPTIMIZATION HUB: TROUBLESHOOTING & PROCESS CONTROL

Introduction

The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, yet it remains plagued by historical inefficiencies: violent exotherms in the Skraup reaction, intractable "tars" in the Doebner-Von Miller (DVM) synthesis, and regiochemical ambiguity in condensation reactions.

This guide moves beyond textbook definitions to address the causality of failure. We treat the reaction vessel not as a black box, but as a controllable system where specific variables (acid concentration, phase transfer, oxidant potential) determine the boundary between a high-yield API intermediate and a hazardous waste event.

Module 1: Thermal Runaways & Polymerization (Skraup & Doebner-Von Miller)

The Core Problem: Both Skraup and DVM rely on


-unsaturated carbonyls (acrolein, crotonaldehyde). These intermediates are highly reactive electrophiles that readily undergo radical polymerization (forming "tar") or violent decomposition before the aniline nucleophile can intercept them.
Troubleshooting Guide

Q1: My Skraup reaction exhibits a delayed induction period followed by a violent "volcano" eruption. How do I stabilize this?

  • Diagnosis: You are experiencing autocatalytic acrolein accumulation. In the classical method, glycerol dehydration is slower than the subsequent condensation, but once the exotherm starts, it accelerates dehydration, flooding the system with acrolein.

  • Corrective Action (The Sulzberger Modification):

    • Add a Moderator: Incorporate ferrous sulfate (

      
      ) into the reaction mixture.
      
    • Mechanism: The iron salt acts as an electron transfer agent, lowering the activation energy for the oxidation step and allowing the reaction to proceed steadily at a lower temperature, rather than in a sudden burst.

    • Alternative: Use boric acid as a moderator to control the dehydration rate of glycerol.

Q2: The Doebner-Von Miller reaction yields a black, viscous tar instead of a crystalline solid. How do I prevent polymerization?

  • Diagnosis: The "tar" is a polymer of the vinyl ketone/aldehyde intermediate, catalyzed by the harsh acid (HCl/H₂SO₄).

  • Corrective Action (The Biphasic Protocol):

    • Switch to a Two-Phase System: Do not run this in neat acid. Use a mixture of aqueous HCl (6M) and Toluene.

    • The Logic: The aniline (salt) remains in the aqueous phase. As the hydrophobic quinoline product forms, it partitions into the toluene layer. This removes the product from the acidic environment, preventing over-oxidation and polymerization.

    • Self-Validating Check: The toluene layer should turn yellow/orange (product), while the aqueous layer may darken (impurities). If the toluene layer remains colorless, the reaction has stalled.

Visual Logic: Skraup/DVM Safety Control

SkraupSafety Start Start: Skraup/DVM Setup Risk Risk: Acrolein Accumulation Start->Risk Decision Select Control Strategy Risk->Decision Sulzberger Add FeSO4 (Sulzberger) Decision->Sulzberger For Skraup (Glycerol) Biphasic Biphasic Solvent (HCl/Toluene) Decision->Biphasic For DVM (Crotonaldehyde) Mechanism1 Fe(II)/Fe(III) Redox Buffer Prevents thermal runaway Sulzberger->Mechanism1 Mechanism2 Phase Separation Protects product from acid polymerization Biphasic->Mechanism2 Outcome High Yield / Low Tar Mechanism1->Outcome Mechanism2->Outcome

Figure 1: Decision matrix for mitigating thermal risks and polymerization in acid-mediated quinoline synthesis.

Module 2: Regiocontrol in Condensation (Combes & Friedländer)

The Core Problem: When using meta-substituted anilines in Combes synthesis, cyclization can occur at the ortho-position (yielding the 7-isomer) or the para-position (yielding the 5-isomer) relative to the substituent.

Troubleshooting Guide

Q3: I am getting a 50:50 mixture of isomers in my Combes synthesis using m-anisidine. How do I force regioselectivity?

  • Diagnosis: Regioselectivity is governed by the electronic nature of the substituent (

    
    ) and the steric environment.
    
  • The Rule of Thumb:

    • Electron-Donating Groups (EDG, e.g., -OMe, -OH): Strongly activate the ring. Cyclization prefers the sterically less hindered para position (relative to the substituent), leading to the 7-substituted quinoline .

    • Electron-Withdrawing Groups (EWG, e.g., -NO₂): Deactivate the ring. Cyclization is difficult but tends to occur ortho to the substituent (if it happens at all), leading to the 5-substituted quinoline .

  • Optimization:

    • For EDGs: Ensure the acid concentration is sufficient to protonate the diketone but not so high that it completely protonates the aniline (which would deactivate the ring).

    • For EWGs: You may need to switch to the Conrad-Limpach-Knorr method (thermal cyclization) which operates under different mechanistic constraints.

Q4: In Friedländer synthesis, my ketone is self-condensing instead of reacting with the amino-aldehyde. Why?

  • Diagnosis: The base catalyst (KOH/NaOH) is promoting the aldol condensation of the ketone with itself faster than the cross-condensation.

  • Corrective Action:

    • Solvent Switch: Use solvent-free conditions or solid-supported catalysts (e.g., Silica-H₂SO₄).

    • Catalyst Change: Switch to a mild Lewis acid like Ytterbium triflate [Yb(OTf)₃] . This coordinates the carbonyl of the amino-aldehyde, making it more electrophilic towards the ketone, favoring the cross-reaction.

Visual Logic: Regioselectivity Pathways

Regioselectivity Substrate Meta-Substituted Aniline GroupType Substituent Type? Substrate->GroupType EDG EDG (-OMe, -OH) Ring Activated GroupType->EDG EWG EWG (-NO2, -Cl) Ring Deactivated GroupType->EWG Cyclization1 Cyclization at Para-position (Sterically favored) EDG->Cyclization1 Cyclization2 Cyclization at Ortho-position (Electronic control) EWG->Cyclization2 Product7 7-Substituted Quinoline (Major Product) Cyclization1->Product7 Product5 5-Substituted Quinoline (Major Product) Cyclization2->Product5

Figure 2: Predicting isomeric outcomes in Combes synthesis based on electronic substituent effects.

Module 3: Experimental Protocols & Data

Protocol: Biphasic Modified Doebner-Von Miller Synthesis

Designed to minimize tar formation.

  • Preparation: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the biphasic emulsion) and reflux condenser.

  • Phase Setup: Add Aniline (1.0 equiv) and 6M HCl (2.5 equiv) . Stir to form the anilinium salt. Add Toluene (volume equal to aqueous phase) .

  • Addition: Heat to 80°C. Dropwise add Crotonaldehyde (1.2 equiv) over 45 minutes.

    • Critical Check: Ensure vigorous stirring creates a uniform emulsion.

  • Reaction: Reflux for 2-3 hours.

  • Workup:

    • Separate phases. The product is in the Toluene layer (if neutral) or Aqueous layer (if protonated). Note: In strong acid, quinoline remains in the aqueous phase, while non-basic tars partition into the organic phase or precipitate at the interface.

    • Basify the aqueous layer with NaOH to pH 10. Extract with fresh Toluene.

    • Dry (MgSO₄) and evaporate.

Comparative Data: Classical vs. Modern Methods
MethodPrimary Side ReactionPrevention StrategyGreen Factor
Classical Skraup Violent Exotherm (Volcano)Sulzberger Mod. (FeSO₄) or Boric AcidLow (High Waste)
Doebner-Von Miller Polymerization (Tar)Biphasic System (HCl/Toluene)Medium
Combes Regio-isomersSubstituent Tuning / Acid StrengthLow (Strong Acid)
FeCl₃/Catalytic Oxidative CouplingUse of mild oxidants (O₂/Air)High
Microwave Assisted Thermal DecompositionRapid heating (short reaction time)High

References

  • Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98. (Verified via Organic Syntheses).

  • Bergstrom, F. W. (1944).[1] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. .

  • Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 71(4), 1668–1676. .

  • Kouznetsov, V. V.; Mendez, L. Y. V.; Gomez, C. M. M. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161. .

  • Yalçin, S. P.; Tüzün, Ş. (2020). "Synthesis of Quinoline Derivatives via Modified Doebner-Miller Reaction." Journal of Heterocyclic Chemistry.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Synthesis Products

Welcome to the technical support center for the NMR analysis of synthetic quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of synthetic quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of quinoline-based compounds. Here, we move beyond basic spectral interpretation to address the specific complexities inherent to this important class of heterocycles. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analysis.

Frequently Asked Questions (FAQs)

FAQ 1: Why do the aromatic protons on my quinoline product show such complex and overlapping signals?

This is a common challenge rooted in the inherent electronic structure of the quinoline ring. The protons on both the pyridine and benzene rings resonate in a relatively narrow region of the aromatic spectrum (typically 7.0-9.0 ppm). The precise chemical shift of each proton is highly sensitive to the electronic effects of substituents.[1][2]

  • Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields adjacent protons (like H-2 and H-8), causing them to appear further downfield.[1] Conversely, the benzene ring protons (H-5, H-6, H-7, H-8) are influenced by both the fused pyridine ring and any substituents on the carbocyclic portion. This creates a crowded spectral region where signals can easily overlap, obscuring simple multiplicity patterns.[3]

  • Expert Insight: Do not be surprised if even a seemingly simple monosubstituted quinoline does not exhibit first-order splitting patterns. The chemical shift difference (Δν) between two coupling protons may be very close to their coupling constant (J), leading to second-order effects like "roofing," where the intensity of the outer peaks of a multiplet decreases while the inner peaks increase.[4][5]

FAQ 2: My ¹H NMR spectrum looks different from a previous batch of the same compound. What could be the cause?

Assuming no structural changes, the most likely culprits are variations in sample concentration or the NMR solvent used.

  • Concentration Dependence: Quinoline rings are known to engage in π-π stacking interactions in solution.[6] This self-association is concentration-dependent and can cause significant changes in chemical shifts as the molecules stack and shield one another.[6] A more concentrated sample may show upfield shifts for certain protons compared to a more dilute sample.

  • Solvent Effects: The choice of deuterated solvent can profoundly influence the appearance of your spectrum.[7] Aromatic solvents like benzene-d₆ can induce significant chemical shift changes (known as Aromatic Solvent Induced Shifts or ASIS) by associating with electron-deficient regions of the quinoline molecule. This can be a powerful tool for resolving overlapping signals.[7]

Troubleshooting Guide: Common Spectral Problems

Problem 1: I can't distinguish between constitutional isomers (e.g., 6-bromoquinoline vs. 8-bromoquinoline).

Solution: This is a classic problem that one-dimensional ¹H NMR alone often cannot solve. You need to establish long-range connectivity between protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this.[8]

  • Scientific Rationale: HMBC detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows you to "walk" across the molecular skeleton, connecting protons to non-protonated (quaternary) carbons and bridging different spin systems.

  • Expert Protocol: To distinguish a 6-bromo from an 8-bromo isomer, look for a ³JCH correlation from H-5 to the carbon bearing the bromine. In the 6-bromo isomer, you would expect to see a correlation from H-5 to C-7 and potentially C-4a, but not to the brominated carbon (C-6). In the 8-bromo isomer, you might see a correlation from H-7 to the brominated carbon (C-8). The most unambiguous correlations will be from protons on one ring to carbons on the other, confirming the substitution pattern.

Problem 2: My aromatic signals are broad and poorly resolved, even after shimming.

Solution: Barring instrumental issues, this often points to one of three chemical phenomena: the presence of paramagnetic impurities, intermediate chemical exchange, or unresolved long-range couplings.

  • Check for Paramagnetic Impurities: Even trace amounts of metals (e.g., from catalysts like copper or palladium) can cause significant line broadening.

    • Action: Filter your NMR sample through a small plug of celite or silica in a pipette to remove fine particulates.[9] If the problem persists, consider a purification step like an aqueous wash with EDTA to chelate residual metals.

  • Consider Chemical Exchange: Protons on substituents (like -OH or -NH₂) can undergo chemical exchange with each other or with trace water in the solvent. If the exchange rate is on the NMR timescale, the signals for these protons and any protons they couple to can broaden.

    • Action: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear and sharpening any signals they were coupled to.

  • Unresolved Couplings: Complex, unresolved long-range (⁴J or ⁵J) couplings can make signals appear broad.

    • Action: A resolution enhancement window function during NMR data processing can sometimes help, but the best solution is often to move to 2D NMR experiments where correlations can be seen even if the 1D multiplets are not perfectly resolved.

Advanced NMR Protocols for Quinoline Structure Elucidation

When 1D NMR is insufficient, a suite of 2D experiments is required to unambiguously assign the structure of a complex quinoline derivative.[8][10]

Protocol 1: Establishing Proton-Proton Connectivity with COSY

The Correlation Spectroscopy (COSY) experiment is the first step in mapping out which protons are coupled to each other.[3][11]

  • When to Use: When you need to identify adjacent protons (vicinal, ³JHH) and build spin systems within the quinoline rings. This is crucial for piecing together fragments of the molecule.

  • Step-by-Step Interpretation:

    • Acquire a standard COSY (e.g., cosygpqf) spectrum.

    • The ¹H spectrum is plotted on both the F1 and F2 axes. The signals on the diagonal correspond to the 1D spectrum.

    • Off-diagonal cross-peaks indicate that the two protons at those chemical shifts are coupled.

    • Start with an easily identifiable proton (e.g., the most downfield or upfield aromatic signal) and find its cross-peak.

    • Follow the "connectivity trail": the proton it correlates with will have its own diagonal peak. From that new diagonal peak, look for other cross-peaks to find the next proton in the chain.

Caption: A logical workflow for tracing proton connectivity using a COSY spectrum.

Protocol 2: Linking Protons to their Attached Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which proton is directly attached to which carbon.[8]

  • When to Use: After identifying spin systems with COSY, use HSQC to assign the ¹³C chemical shifts for all protonated carbons.

  • Step-by-Step Interpretation:

    • Acquire a multiplicity-edited HSQC spectrum (e.g., hsqcedetgpsisp2.2). This is highly recommended as it uses different colors or phases for CH/CH₃ (e.g., red) and CH₂ (e.g., blue) signals, providing additional structural information.[8]

    • The ¹H spectrum is on one axis (e.g., F2) and the ¹³C spectrum is on the other (F1).

    • Each cross-peak shows a direct one-bond correlation (¹JCH) between a proton and the carbon it is bonded to.

    • Use the assignments from your ¹H NMR and COSY to directly assign the corresponding carbon signals.

Protocol 3: Unveiling the Full Carbon Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating complex organic structures, including quinolines.[8][10]

  • When to Use: To connect the spin systems identified by COSY, to identify and assign quaternary (non-protonated) carbons, and to confirm the substitution pattern by looking for correlations across the rings.

  • Step-by-Step Interpretation:

    • Acquire an HMBC spectrum (e.g., hmbcgplpndqf). The experiment is typically optimized for long-range couplings of around 8-10 Hz.[8]

    • Like HSQC, this is a ¹H-¹³C correlation map, but the cross-peaks represent longer-range couplings (typically 2 and 3 bonds).

    • Key Strategy: Look for correlations from well-assigned protons to quaternary carbons. For example, in the quinoline core, H-2 and H-4 will show correlations to the quaternary carbon C-4a. H-5 and H-8 will show correlations to the other quaternary bridgehead carbon, C-8a. These correlations are critical for confirming the quinoline scaffold.

    • To determine substituent positions, look for correlations from neighboring protons to the carbon where the substituent is attached. For example, a substituent at C-6 will have a carbon whose chemical shift is correlated with H-5 and H-7.

HMBC_Strategy cluster_6_Bromo 6-Bromoquinoline Case cluster_8_Bromo 8-Bromoquinoline Case H5_6 H-5 C6_Br C-6 (Brominated) C7_6 C-7 H5_6->C7_6 ³J H7_6 H-7 C5_6 C-5 H7_6->C5_6 ³J H7_8 H-7 C8_Br C-8 (Brominated) H7_8->C8_Br ³J (Key Correlation) C7_8 C-7

Caption: Using key HMBC correlations to distinguish between 6- and 8-substituted quinoline isomers.

Data Reference Tables

For rapid analysis, refer to these typical data ranges for quinoline derivatives in CDCl₃. Note that these values are approximate and can shift significantly based on substitution and solvent.[1][12]

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Quinoline Core

Proton PositionChemical Shift (δ, ppm)Typical MultiplicityNotes
H-28.8 - 9.0ddHighly deshielded by the adjacent nitrogen.
H-37.3 - 7.5ddCoupled to H-2 and H-4.
H-48.0 - 8.2ddDeshielded, but less so than H-2.
H-57.9 - 8.1dPart of the benzenoid ring system.
H-67.4 - 7.6t
H-77.6 - 7.8t
H-88.1 - 8.3dDeshielded due to proximity to the nitrogen lone pair (peri effect).

Table 2: Typical J-Coupling Constants in the Quinoline Ring

CouplingValue (Hz)Notes
³JH2-H34.0 - 5.0Vicinal coupling in the pyridine ring.
³JH3-H48.0 - 9.0Vicinal coupling in the pyridine ring.
⁴JH2-H41.5 - 2.0Long-range 'W' coupling.
³JH5-H67.0 - 8.5Ortho coupling in the benzene ring.
³JH6-H76.5 - 8.0Ortho coupling.
³JH7-H87.0 - 8.5Ortho coupling.
⁴JH5-H71.0 - 1.5Meta coupling.
⁵JH4-H5~0.5Often unresolved, but can be seen in HMBC.

References

  • Mohammadi MS, Bayat Z, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available at: [Link]

  • Gaina, L., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(1), M1841. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • D'Auria, M., & Emanuele, L. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 105. Available at: [Link]

  • Beck, A. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • YouTube. (2019). Second order effects in 1H NMR, analysis and examples of second order spectra. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • YouTube. (2012). Introduction to COSY NMR Spectroscopy. Available at: [Link]

  • Zhdankin, V. V. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26955-26975. Available at: [Link]

  • Jaseer, E. A., et al. (2021). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Scientific Reports, 11(1), 1-8. Available at: [Link]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. Available at: [Link]

Sources

Troubleshooting

"troubleshooting column chromatography for chlorinated aromatic compounds"

Ticket ID: #CA-9021-X Subject: Troubleshooting purification failures for chlorinated aromatic compounds (PCBs, chlorophenols, chlorobenzenes). Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CA-9021-X Subject: Troubleshooting purification failures for chlorinated aromatic compounds (PCBs, chlorophenols, chlorobenzenes). Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Core Directive & Executive Summary

Chlorinated aromatic compounds present a unique "solubility-polarity paradox" in column chromatography. While the chlorine atoms withdraw electrons (making the ring electron-deficient) and increase lipophilicity, they also significantly reduce solubility in standard non-polar mobile phases like hexane, leading to on-column crystallization. Furthermore, the separation of positional isomers (ortho-, meta-, para-) is often impossible with standard ethyl acetate/hexane systems due to identical dipole moments.

This guide moves beyond basic "flash chromatography" instructions to address the specific physicochemical challenges of halogenated systems.

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound crystallizes inside the column or at the tip of the loader."

Diagnosis: Solubility Mismatch. Chlorinated aromatics (e.g., hexachlorobenzene, polychlorinated biphenyls) often have high melting points and poor solubility in the non-polar starting eluent (e.g., 100% Hexane). Injecting a concentrated liquid load in a strong solvent (DCM) into a weak mobile phase causes immediate precipitation ("crashing out").

Technical Solution: Do not use liquid loading. You must switch to Dry Loading on Celite or Silica.

  • The Mechanism: Liquid loading creates a "plug" of concentrated sample. As the strong solvent dilutes into the mobile phase, the local solubility limit is breached. Dry loading disperses the sample over a large surface area, allowing the mobile phase to redissolve molecules gradually as it passes through the pre-column bed.

  • Protocol: Dissolve crude material in minimal Dichloromethane (DCM). Add Celite 545 (1:2 ratio w/w). Rotary evaporate until a free-flowing powder remains. Load this powder on top of the packed column.

Issue 2: "I cannot separate the ortho- and para- isomers; they co-elute as one blob."

Diagnosis: Insufficient Selectivity (


) in Standard Solvents.
Standard solvent systems like Hexane/Ethyl Acetate rely primarily on polarity differences. Positional isomers of chlorinated benzenes often have nearly identical polarities.

Technical Solution: Switch to a


-Active Mobile Phase  (Toluene or Benzene derivatives).
  • The Mechanism: Chlorinated aromatic rings are electron-deficient (

    
    -acidic). Toluene is electron-rich ( 
    
    
    
    -basic). Using Toluene/Hexane instead of EtOAc/Hexane introduces "
    
    
    -
    
    
    stacking" interactions. The equilibrium constant for this interaction differs significantly between ortho (sterically hindered) and para (sterically accessible) isomers, dramatically improving separation factors.
  • Validation: Run two TLC plates.

    • Plate A: 10% EtOAc in Hexane.

    • Plate B: 100% Toluene (or Toluene/Hexane mix).

    • Result: You will likely see distinct spots on Plate B while Plate A shows a streak.

Issue 3: "My chlorinated phenols are tailing severely."

Diagnosis: Silanol Interaction (Hydrogen Bonding). The acidity of the phenol proton is enhanced by the electron-withdrawing chlorine atoms (inductive effect). This makes the phenol "sticky" towards the acidic silanol groups (


) on the silica surface.

Technical Solution: Acidify the mobile phase or switch stationary phases.

  • Option A (Silica): Add 0.1% - 1.0% Acetic Acid or Formic Acid to the mobile phase. This suppresses the ionization of silanols and keeps the phenol protonated, reducing "drag."

  • Option B (Alumina): Switch to Neutral Alumina stationary phase. Alumina is less acidic than silica and often provides sharper peaks for electron-deficient aromatics.

Decision Frameworks & Visuals

Figure 1: Troubleshooting Logic Flow for Resolution Issues

This diagram illustrates the logical pathway for diagnosing and fixing separation failures specific to chlorinated species.

G Start Problem: Poor Separation CheckTLC 1. Check TLC in Standard Solvent (Hex/EtOAc) Start->CheckTLC IsomerIssue Are they Isomers? (Ortho/Meta/Para) CheckTLC->IsomerIssue Co-elution TailingIssue Is there Tailing? CheckTLC->TailingIssue Streaking Sol_Toluene SOLUTION: Switch to Toluene/Hexane (Exploit Pi-Pi Stacking) IsomerIssue->Sol_Toluene Yes (Positional) Sol_Gradient SOLUTION: Shallow Gradient (0-5% EtOAc over 20CV) IsomerIssue->Sol_Gradient No (Different functionality) Sol_Acid SOLUTION: Add 1% Acetic Acid (Suppress Silanols) TailingIssue->Sol_Acid Chlorinated Phenols Sol_Alumina SOLUTION: Switch to Neutral Alumina (Reduce Acidity) TailingIssue->Sol_Alumina Acid Sensitive/Labile

Caption: Logic flow for diagnosing resolution failures. Note the specific branch for positional isomers utilizing pi-active solvents.

Figure 2: Mobile Phase Selection Matrix

A decision tree for selecting the correct solvent system based on compound properties.

G Start Start: Select Mobile Phase Q1 Compound Type? Start->Q1 Res1 Chlorinated Benzenes/ PCBs Q1->Res1 Res2 Chlorinated Phenols/ Anilines Q1->Res2 Res3 Aliphatic Chlorides Q1->Res3 Sol1 100% Hexane -> Toluene Res1->Sol1 Pi-Stacking Required Sol2 DCM / Hexane + 1% Acid/Base Res2->Sol2 Suppression Required Sol3 Hexane / EtOAc Res3->Sol3 Standard Polarity

Caption: Selection matrix prioritizing chemical interaction types (Pi-Pi vs. H-Bonding) over simple polarity.

Experimental Data & Protocols

Table 1: Solvent Selectivity for Chlorinated Aromatics

Data summarized from internal optimization protocols and J. Chrom. A literature.

Solvent SystemPrimary Interaction ModeBest For...Risk Factor
Hexane / EtOAc Dipole-DipoleGeneral purification of aliphatic chlorides.Poor Resolution for aromatic isomers; co-elution common.
Hexane / Toluene

-

Interaction
Separating Isomers (e.g., o-dichlorobenzene from p-dichlorobenzene).UV Cutoff (Toluene absorbs at 285nm); use refractive index or spot checks.
DCM / Hexane Solvation / DispersionHighly insoluble compounds (PCBs, large polyaromatics).DCM is volatile; requires careful equilibration to prevent column cracking.
Hexane / Acetone H-BondingPolar chlorinated metabolites.Acetone absorbs UV; difficult to monitor in real-time.
Protocol: The "Anti-Crystallization" Dry Load

Objective: Load 500mg of 1,2,4,5-tetrachlorobenzene (insoluble in hexane) onto a flash column without precipitation.

  • Dissolution: Dissolve the 500mg sample in 10 mL of Dichloromethane (DCM) in a 50 mL round-bottom flask. Ensure complete solvation.

  • Adsorbent Addition: Add 1.0 g of Celite 545 (or Silica Gel 60).

  • Evaporation: Rotovap at 40°C under vacuum until the mixture is a bone-dry, free-flowing powder. Note: If it is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder directly onto the top of the pre-equilibrated column bed.

  • Capping: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbance when adding solvent.

  • Elution: Begin flow with 100% Hexane (or starting gradient conditions).

References

  • Separation of Halogenated Benzenes via Halogen-Pi Interactions. Chemical Science, 2019. [Link] Citation for the use of pi-active interactions in separating halogenated isomers.

  • Troubleshooting Flash Column Chromatography. University of Rochester, Dept. of Chemistry. [Link] Citation for solubility management and dry loading techniques.

  • Peak Tailing in HPLC: Causes and Solutions. Phenomenex Technical Guide. [Link] Citation for silanol interactions and acid modification of mobile phases.[1]

  • Mobile Phase Optimization in TLC. ResearchGate (Journal of Planar Chromatography). [Link] Citation for solvent system selection logic.

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity in Quinoline Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of managing moisture-sensitive reagents. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis can be fraught with challenges, particularly when anhydrous conditions are required.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, improve yields, and ensure reproducibility.

Many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, rely on strong acids and electrophilic intermediates that are highly susceptible to reaction with water.[1][3] The presence of even trace amounts of moisture can quench catalysts, hydrolyze starting materials, and promote the formation of tar and other polymeric byproducts, leading to low yields and difficult purification.[4][5][6]

This guide provides field-proven insights and protocols to help you master the art of anhydrous quinoline synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: My reaction failed to initiate or shows extremely low conversion.

Q: I've combined my aniline, carbonyl compound, and acid catalyst (e.g., in a Combes or Doebner-von Miller synthesis), but TLC analysis shows only starting material even after extended heating. What's going on?

A: This is a classic symptom of catalyst or reagent deactivation by moisture. Many reactions in organic chemistry are moisture-sensitive and must be performed with careful exclusion of water to avoid poor yields or reaction failure.[4]

Probable Cause & The Chemistry Behind It:

  • Catalyst Quenching: Lewis acids (e.g., ZnCl₂, AlCl₃) or strong Brønsted acids (e.g., H₂SO₄, PPA) used in many quinoline syntheses are powerful dehydrating agents but are readily hydrolyzed by water. This deactivates the catalyst, preventing it from promoting the key condensation and cyclization steps.

  • Hydrolysis of Intermediates: Key intermediates, such as the initially formed Schiff base (imine) from the condensation of an aniline and an aldehyde, can be hydrolyzed back to the starting materials in the presence of water. This creates an unproductive equilibrium that stalls the reaction.

  • Reagent Degradation: Some reagents, particularly organometallics or highly activated carbonyl compounds, can be irreversibly degraded by water.

Step-by-Step Solution Protocol:

  • Verify Reagent & Solvent Anhydrousness: Do not assume "anhydrous" grade solvents from a previously opened bottle are still dry. It is best practice to dry solvents immediately before use.[4] Liquid reagents should be distilled from a suitable drying agent, and solid reagents should be dried in a vacuum oven.[4][7]

  • Implement Rigorous Glassware Drying: Water adsorbs strongly to glass surfaces.[4] Ensure all glassware is either oven-dried at >125 °C for at least 24 hours or flame-dried under a vacuum immediately before use.[4] Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[4]

  • Set Up Under an Inert Atmosphere: For highly sensitive reactions, assemble your apparatus while flushing with an inert gas.[4][8] Use Schlenk line techniques or a glovebox for the most critical applications.[4] Reagents should be transferred via syringe through rubber septa.[7]

  • Re-run the Reaction: With these controls in place, re-attempt the synthesis. Monitor the reaction closely by TLC to observe the formation of intermediates and the final product.

Problem 2: The reaction is vigorous and produces a large amount of black tar or polymer.

Q: My Skraup (or Doebner-von Miller) reaction was extremely exothermic and resulted in a tarry, unworkable mixture with very little desired product. How can I prevent this?

A: This is a well-documented issue, especially in the Skraup synthesis, which is notoriously exothermic.[5] The harsh acidic and oxidizing conditions can cause polymerization of reactants and intermediates, a problem that is often exacerbated by improper temperature control.[5][6]

Probable Cause & The Chemistry Behind It:

  • Acid-Catalyzed Polymerization: The Skraup and Doebner-von Miller reactions generate α,β-unsaturated carbonyl compounds in situ (e.g., acrolein from glycerol).[3] These intermediates are highly susceptible to acid-catalyzed polymerization, which competes directly with the desired conjugate addition and cyclization pathway to form the quinoline ring.[6]

  • Runaway Exotherm: Localized hotspots from poor heat dissipation accelerate these unwanted polymerization side reactions, leading to the formation of intractable tars.[6]

Step-by-Step Solution Protocol:

  • Use a Moderating Agent: For the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is standard practice.[5] Ferrous sulfate helps to make the reaction less violent and extends it over a longer period, allowing for better control.[6]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and dropwise, with efficient stirring and external cooling (e.g., an ice bath).[5][6] This is critical for managing the exotherm.

  • Ensure Efficient Stirring: Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous. This prevents the formation of localized hot spots where polymerization can initiate.[6]

  • Optimize Temperature: Gently heat the reaction only to initiate it. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling to maintain control.[5]

Troubleshooting Flowchart

Here is a logical workflow to diagnose issues in your quinoline synthesis.

G start Reaction Outcome? no_product No Product / Low Conversion start->no_product Failure tar Tar / Polymer Formation start->tar Poor Selectivity good_product Successful Synthesis start->good_product Success check_moisture Suspect Moisture Contamination no_product->check_moisture check_temp Suspect Thermal Runaway tar->check_temp dry_glass 1. Oven/Flame-Dry Glassware check_moisture->dry_glass Yes add_moderator 1. Add Moderator (e.g., FeSO₄) check_temp->add_moderator Yes dry_reagents 2. Dry Solvents & Reagents dry_glass->dry_reagents inert_atm 3. Use Inert Atmosphere dry_reagents->inert_atm rerun1 4. Re-run Reaction inert_atm->rerun1 control_addition 2. Slow Acid Addition w/ Cooling add_moderator->control_addition stir_well 3. Ensure Vigorous Stirring control_addition->stir_well rerun2 4. Re-run Reaction stir_well->rerun2

Caption: Troubleshooting flowchart for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is moisture so detrimental in certain quinoline syntheses?

A: Moisture can interfere in several ways:

  • Deactivation of Catalysts: As mentioned, acid catalysts are prone to hydrolysis.

  • Side Reactions: Water can act as a nucleophile, competing with desired reaction pathways. For example, it can hydrolyze imine intermediates necessary for cyclization.[1]

  • Solvent Effects: While some modern syntheses are designed to work in water, traditional methods often rely on organic solvents to control solubility and reactivity.[9][10][11] Water can alter the polarity of the reaction medium, affecting transition states and reaction rates, sometimes to the detriment of the desired outcome.[9]

It's important to note the context. While many classic methods demand anhydrous conditions, significant research has focused on developing "green" syntheses that use water as a solvent, often with specialized catalysts.[2][9][10][11] The Friedländer synthesis, for instance, can be conducted efficiently in water without any catalyst.[12]

Q2: Which specific reagents in quinoline synthesis are most moisture-sensitive?

A: Beyond the acid catalysts, you should be cautious with:

  • Anhydrous Metal Salts: Lewis acids like tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂) are extremely hygroscopic.

  • Dehydrating Agents: Reagents like polyphosphoric acid (PPA) will readily absorb atmospheric moisture, losing their efficacy.

  • Highly Polar/Hygroscopic Starting Materials: Some anilines or carbonyl compounds can be hygroscopic. While often less reactive with water than catalysts, the absorbed water they carry into the reaction can be the source of failure. Very hygroscopic products should be handled in a moisture-free environment.[13]

Q3: What is the definitive protocol for drying solvents?

A: Distillation from a reactive drying agent (like sodium/benzophenone for THF) is a classic method, but for routine use, activated molecular sieves are safer and highly effective.[4][14]

Protocol: Drying Solvents with 3Å Molecular Sieves

  • Activation: Place 3Å molecular sieve beads in a flask and heat them in an oven at >300 °C for at least 3 hours (or overnight) under vacuum to remove adsorbed water.

  • Cooling: Remove the sieves from the oven and allow them to cool to room temperature in a desiccator.

  • Drying: Add the cooled, activated sieves to your solvent in a sealed container (e.g., a bottle with a septum-lined cap). The amount and time depend on the solvent.

  • Storage: Store the solvent over the sieves. For use, withdraw the dry solvent using a dry syringe and needle.

Solvent% m/v SievesDrying TimeResidual Water (ppm)
Dichloromethane (DCM)10%24 h~0.1
Acetonitrile10%24 h~0.5
Toluene10%24 h~0.9
Tetrahydrofuran (THF)20%3 days~4.1
Ethanol20%5 days~8.2
(Data adapted from Williams, D. B. G., et al., J. Org. Chem., 2010)[4]
Q4: How do I properly set up a reaction under an inert atmosphere?

A: The goal is to replace the air in your reaction apparatus (which contains ~21% O₂ and variable H₂O) with a dry, inert gas like nitrogen (N₂) or argon (Ar).

G cluster_0 Preparation Phase cluster_1 Execution Phase A 1. Assemble Dry Glassware (Flask, Condenser, etc.) B 2. Seal all joints (e.g., with rubber septa) A->B C 3. Connect to Schlenk Line (Dual Vacuum/Inert Gas Manifold) B->C D 4. Evacuate Flask (Apply vacuum to remove air) C->D E 5. Backfill with Inert Gas (Fill flask with N₂ or Ar) D->E F 6. Repeat Cycle 3x (Ensures complete air removal) E->F G 7. Add Reagents via Syringe (Maintain positive pressure of inert gas) F->G H 8. Run Reaction (Under inert gas balloon or positive pressure) G->H

Caption: Standard workflow for setting up an anhydrous reaction.

Experimental Protocol: Setting up an Anhydrous Reaction

  • Glassware Preparation: Assemble your oven- or flame-dried glassware while it is still warm. Immediately seal all openings with rubber septa. Insert an outlet needle connected to an oil bubbler to release pressure.

  • Purging the System: Insert a needle connected to your inert gas line. Establish a gentle, positive flow of gas.

  • For More Rigorous Drying: Connect the flask to a Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed.[8]

  • Reagent Addition: Add your dried solvents and liquid reagents via a dry syringe. Add dry solid reagents quickly by briefly removing a septum under a strong flow of inert gas (a "positive pressure transfer").

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the oil bubbler. This prevents air from leaking back into the system.

By diligently applying these troubleshooting strategies and preventative protocols, you can overcome the challenges posed by moisture and achieve more reliable and high-yielding quinoline syntheses.

References
  • Facile Synthesis of Quinolines in Water. (2020). Bentham Science Publisher.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Facile synthesis of quinoline in water. (2020). EurekAlert!.
  • Wikipedia. Quinoline.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. (2025). ResearchGate.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PMC - NIH.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Drying Organic Solutions. Organic Chemistry at CU Boulder.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). YouTube.
  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl). Organic Syntheses Procedure.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
  • is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes. Organic Syntheses Procedure.
  • Drying Solvents. (2021). Chemistry LibreTexts.
  • PCR Troubleshooting Guide. NEB.
  • Reaction Set-up. Drug Discovery Unit - University of Dundee.
  • Tips & Tricks: Drying Methods. Department of Chemistry : University of Rochester.
  • Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. (2025). ResearchGate.
  • avoiding polymerization in quinoline synthesis. Benchchem.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.
  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate.
  • How To Run A Reaction: The Setup. Department of Chemistry : University of Rochester.
  • Friedländer synthesis. Wikipedia.
  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Kinetics in Quinoline Synthesis

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Reaction Time ( ) and Temperature ( ) Optimization Last Updated: February 2026 Executive Summary: The Kinetic-Thermodynamic Balance[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Reaction Time (


) and Temperature (

) Optimization Last Updated: February 2026

Executive Summary: The Kinetic-Thermodynamic Balance[1]

Welcome to the Technical Support Center. In quinoline synthesis, temperature and time are not merely operational parameters; they are the switches that toggle between kinetic control (rate of formation) and thermodynamic control (stability of product).

A common failure mode in drug development workflows is treating these variables as static. For acid-catalyzed condensations (Skraup, Friedländer, Combes), improper thermal management leads to three primary deviations:

  • Polymerization ("Tarring"): Overheating intermediates like acrolein.[1]

  • Regioisomer Contamination: Insufficient thermal energy to reach thermodynamic equilibrium.

  • Degradation: Extended reaction times in microwave synthesis causing product breakdown.

This guide provides self-validating protocols to optimize these variables.

Method-Specific Optimization Protocols

A. The Friedländer Synthesis: Microwave vs. Conventional

Best for: 2-aminobenzophenones + ketones[2]

The Friedländer synthesis is highly sensitive to the heating mode. Conventional heating often requires days, whereas microwave irradiation shifts the reaction coordinate significantly.

Comparative Data: Synthesis of Quinoline Derivatives

ParameterConventional Heating (Reflux)Microwave Irradiation (Optimized)Impact on Workflow
Solvent System Ethanol/Reflux or Neat AcOHNeat Glacial Acetic AcidAcOH acts as solvent & catalyst.
Temperature 80–110°C160°C High temp overcomes activation barrier rapidly.
Reaction Time 24–72 Hours5–20 Minutes drastic reduction in cycle time.
Yield 18–65%85–95% Minimized side-reactions due to short exposure.
Risk Factor Solvent evaporation, slow conversionOver-irradiation (>20 min) Extended MW time degrades product.

Critical Protocol Note: In microwave-assisted Friedländer synthesis, 160°C is the ceiling .[3] Research indicates that temperatures >200°C or times >20 minutes lead to a sharp decrease in yield due to product decomposition [1].

B. The Skraup Synthesis: Managing the Exotherm

Best for: Aniline + Glycerol

The Skraup reaction is notoriously violent. The dehydration of glycerol to acrolein (the active electrophile) is the rate-determining step and the primary source of "tar" if uncontrolled.

The Two-Stage Temperature Protocol:

  • Stage 1 (Acclimation): Heat to 145–150°C . This initiates glycerol dehydration without triggering runaway polymerization.

  • Stage 2 (Cyclization): Once the exotherm subsides, ramp to 160–170°C to drive the oxidative aromatization.

Troubleshooting Center (Q&A)

Direct solutions to user-reported failures.

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled polymerization of acrolein or vinyl ketone intermediates. Context: Common in Skraup and Doebner-Miller syntheses.[4][5][6] Root Cause:

  • Thermal Shock: Heating the reaction too rapidly causes a high concentration of acrolein to form before it can react with the aniline.

  • Lack of Moderator: Free radical polymerization competes with the desired condensation.

Corrective Action:

  • Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) or Boric Acid.[1][6] These act as radical scavengers and moderate the oxidation rate [2].

  • Implement Dosing: Do not mix all reagents at once. Add the glycerol/aldehyde dropwise to the refluxing aniline/acid mixture. This keeps the instantaneous concentration of the electrophile low (pseudo-high dilution principle).

Issue 2: "I am seeing a mix of regioisomers in my Combes synthesis."

Diagnosis: Kinetic vs. Thermodynamic control failure. Context: Reaction of aniline with unsymmetrical


-diketones.
Root Cause: 
  • Kinetic Product: Formed at lower temperatures (attack at the more accessible carbonyl).

  • Thermodynamic Product: Formed at higher temperatures (forms the more stable conjugated system).[7]

Corrective Action:

  • To favor the Kinetic Product: Run the reaction at minimal temperature (e.g., room temp or mild heating <60°C) with a Lewis acid catalyst to lower the activation energy (

    
    ).
    
  • To favor the Thermodynamic Product: Utilize high-temperature reflux (e.g., in PPA or boiling acetic acid) and extend reaction time to allow equilibration.

Issue 3: "Microwave yield drops after 20 minutes."

Diagnosis: Product degradation. Context: High-energy input synthesis. Root Cause: Quinoline derivatives, while stable, are susceptible to oxidative cleavage or polymerization under sustained high-pressure/high-temperature conditions in the presence of acid.

Corrective Action:

  • The "Stop-and-Check" Rule: Set microwave intervals to 5 minutes. Check TLC/LC-MS after each interval.

  • Ceiling Limit: Do not exceed 160°C unless using a specific high-stability substrate. If conversion is incomplete at 20 mins, add fresh catalyst rather than increasing time/temp blindly [1].

Visualization & Workflows

Workflow 1: Optimization Logic for Quinoline Synthesis

A decision matrix for selecting the correct thermal profile.

QuinolineOptimization Start Start: Define Substrate Method Select Method Start->Method Skraup Skraup/Doebner-Miller (Aniline + Glycerol/Aldehyde) Method->Skraup Acid Catalyzed Fried Friedländer (2-Aminoaryl ketone + Ketone) Method->Fried Condensation Risk1 Risk: Exotherm/Tar Skraup->Risk1 Risk2 Risk: Slow Kinetics Fried->Risk2 Sol1 Protocol: Two-Stage Heating 1. 145°C (Dehydration) 2. 165°C (Cyclization) Risk1->Sol1 Control T Sol2 Protocol: Microwave Irradiation Neat AcOH @ 160°C Time: 5-20 min Risk2->Sol2 Boost T Check Checkpoint: TLC/LC-MS Sol1->Check Sol2->Check Check->Sol2 Incomplete (<20 min) Final Isolate Quinoline Check->Final Conversion >95%

Caption: Decision matrix for thermal optimization based on reaction type and associated risks.

Workflow 2: The Skraup Reaction Mechanism & Thermal Points

Visualizing where temperature control prevents failure.

SkraupMechanism Glycerol Glycerol + Acid Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (Requires Heat) Tar Polymerization (TAR) Acrolein->Tar Overheating / High Conc. Addition Michael Addition (Aniline Attack) Acrolein->Addition Controlled T + Moderator Cyclization Cyclization Addition->Cyclization High T Quinoline Quinoline Cyclization->Quinoline Oxidation

Caption: Mechanistic pathway highlighting the critical divergence point between product formation and tar.

References

  • Bailey, H. V., et al. (2020).[8] Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Hunt, I. Thermodynamic vs Kinetic Control. University of Calgary, Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparison of reactivity between Methyl 4,6-dichloroquinoline-2-carboxylate and its ethyl ester"

Executive Summary & Structural Context This guide analyzes the reactivity differences between Methyl 4,6-dichloroquinoline-2-carboxylate (1a) and its Ethyl ester analog (1b) . These compounds serve as critical electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide analyzes the reactivity differences between Methyl 4,6-dichloroquinoline-2-carboxylate (1a) and its Ethyl ester analog (1b) . These compounds serve as critical electrophilic scaffolds in the synthesis of NMDA receptor glycine site antagonists and DNA gyrase inhibitors .

While both esters share the core 4,6-dichloroquinoline pharmacophore, their divergent alkoxy groups (methoxy vs. ethoxy) dictate distinct solubility profiles, hydrolytic stabilities, and suitability for specific downstream nucleophilic substitutions.

Structural Overview[1][2]
  • Core Scaffold: Quinoline ring with high electron deficiency due to the nitrogen heteroatom and the electron-withdrawing carboxylate at C2.

  • Reactive Centers:

    • C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

      
      ) due to the para-relationship with the ring nitrogen.
      
    • C2-Ester: Susceptible to hydrolysis or nucleophilic attack (e.g., hydrazine formation).

    • C6-Chlorine: Relatively inert; requires forcing conditions (e.g., Pd-catalyzed coupling) to react.

Chemical Reactivity Comparison

Nucleophilic Aromatic Substitution ( ) at C4

The primary application of these esters is the displacement of the C4-chloro group by amines or thiols.

  • Electronic Effects: The ester group at C2 exerts an electron-withdrawing inductive (-I) and mesomeric (-M) effect, activating the C4 position. The difference in activation between the methyl (1a) and ethyl (1b) esters is negligible electronically.

  • Steric & Solubility Factors:

    • Methyl Ester (1a): Slightly less sterically hindered, but often exhibits lower solubility in non-polar organic solvents compared to the ethyl ester.

    • Ethyl Ester (1b): The ethyl group increases lipophilicity (higher LogP), improving solubility in solvents like toluene or dioxane often used for high-temperature

      
       reactions.
      
  • Experimental Insight: In microwave-assisted synthesis (e.g., reaction with pyrrol derivatives), the methyl ester has been successfully used at 180°C in DMF. However, if the reaction requires prolonged reflux in ethanol, the ethyl ester is preferred to prevent transesterification (see 2.3).

Hydrolysis Kinetics (Saponification)

Under basic conditions (NaOH/MeOH or NaOH/EtOH), the hydrolysis rates differ significantly:

  • Methyl Ester (1a): Hydrolyzes faster (

    
    ). The smaller methyl group presents less steric hindrance to the attacking hydroxide ion at the carbonyl carbon.
    
  • Ethyl Ester (1b): Hydrolyzes slower . The additional methylene group adds steric bulk, slightly retarding the formation of the tetrahedral intermediate.

  • Implication: If selective hydrolysis of the ester is required after C4-substitution, the methyl ester allows for milder conditions (lower temperature/pH), preserving sensitive functional groups introduced at C4.

Transesterification Risks

A critical process parameter is the solvent choice during nucleophilic substitution.

  • Risk Scenario: Reacting Methyl ester (1a) with an amine in Ethanol under reflux.

  • Outcome: Concomitant transesterification leads to a mixture of methyl and ethyl ester products, complicating purification.

  • Rule of Thumb: Always match the solvent alcohol to the ester alkoxy group (use MeOH for methyl ester, EtOH for ethyl ester) or use a non-nucleophilic solvent (DMF, Toluene, THF).

Comparative Data Profile

FeatureMethyl 4,6-dichloroquinoline-2-carboxylateEthyl 4,6-dichloroquinoline-2-carboxylate
Formula


MW 256.09 g/mol 270.11 g/mol
CAS No. 848501-96-2148018-34-2
LogP (Predicted) ~3.1~3.6
Saponification Rate High (

)
Moderate (

)
Solubility (EtOAc) GoodExcellent
Preferred Solvent Methanol, DMF, DMSOEthanol, Toluene, DCM

Experimental Protocols

Protocol A: Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate

Based on Alexandre et al. (2003) and Patent WO2005026149.

Reagents: 4-hydroxy-6-chloroquinoline-2-carboxylic acid (or its ester precursor),


.
  • Chlorination: Charge a reaction vessel with 4-hydroxy-6-chloroquinoline-2-carboxylic acid methyl ester (1.0 eq).

  • Activation: Add Phosphorus Oxychloride (

    
    , 5.0 eq) slowly under 
    
    
    
    .
  • Reflux: Heat to 100-110°C for 2-4 hours. Monitor by TLC (disappearance of starting phenol).

  • Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).

  • Neutralization: Neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Displacement at C4 (General Procedure)

Target: Introduction of an amine nucleophile (


) at C4.
  • Setup: Dissolve Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq) in DMF (0.5 M).

  • Addition: Add amine (

    
    , 1.2 eq) and base (DIPEA, 2.0 eq).
    
  • Reaction:

    • Method A (Thermal): Heat to 80-100°C for 4-12 hours.

    • Method B (Microwave): Heat to 150-180°C for 15-30 mins (sealed vessel).

  • Workup: Dilute with water. If product precipitates, filter. If not, extract with EtOAc.

  • Note: The C2-ester remains intact under these conditions unless strong hydroxide bases are used.

Visualizations

Figure 1: Divergent Reaction Pathways

This diagram illustrates the competition between C4-substitution and C2-hydrolysis, highlighting where ester choice matters.

ReactivityPathways cluster_0 Critical Control Point Start 4,6-Dichloroquinoline-2-carboxylate (Methyl or Ethyl) SnAr Path A: SnAr (C4) Nucleophilic Attack Start->SnAr Amine/DMF Heat Hydrolysis Path B: Hydrolysis (C2) Saponification Start->Hydrolysis NaOH/H2O Methyl > Ethyl TransEst Path C: Transesterification (Solvent Mismatch) Start->TransEst ROH Reflux (e.g., Me-Ester in EtOH) Prod_SnAr 4-Amino-6-chloro-2-carboxylate (Key Drug Intermediate) SnAr->Prod_SnAr Prod_Acid 4,6-Dichloroquinoline-2-carboxylic Acid (Deactivation) Hydrolysis->Prod_Acid Prod_Mixed Mixed Esters (Impurity) TransEst->Prod_Mixed

Caption: Divergent reactivity pathways. Path A is the desired synthetic route for antagonists. Path B and C represent side reactions modulated by the choice of ester group.

Figure 2: Synthesis Workflow (From Precursor)

SynthesisWorkflow Step1 Precursor: 4-Hydroxy-6-chloroquinoline-2-carboxylate Intermediate Intermediate: 4,6-Dichloroquinoline-2-carboxylate (Methyl or Ethyl) Step1->Intermediate Chlorination Reagent1 Reagent: POCl3 (5 eq), 110°C Reagent1->Intermediate Step2_Me Route A (Methyl): Faster Hydrolysis downstream Risk of Transesterification in EtOH Intermediate->Step2_Me If mild hydrolysis needed Step2_Et Route B (Ethyl): Higher Solubility in Toluene Stable in EtOH reflux Intermediate->Step2_Et If lipophilicity needed

Caption: Synthetic workflow starting from the 4-hydroxy precursor. The choice between Route A and B depends on the solvent system of the subsequent step.

References

  • Alexandre, F.-R., et al. (2003).[2] "Synthesis of 4,6-dichloroquinoline-2-carboxylate derivatives." Tetrahedron, 59(8), 1413-1419.

  • Bayer, E., et al. (2005). "Pyrrol derivatives with antibacterial activity." World Intellectual Property Organization, Patent WO2005026149A1.

  • Harrison, B. L., et al. (1990). "4-[(Carboxymethyl)oxy]- and 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: new antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate receptor complex."[3] Journal of Medicinal Chemistry, 33(12), 3130-3132.[3]

  • PubChem Compound Summary. (2025). "Ethyl 4,6-dichloroquinoline-2-carboxylate."[4] National Center for Biotechnology Information.

Sources

Comparative

A Comparative Analysis of the Biological Activity of Methyl 4,6-dichloroquinoline-2-carboxylate and Chloroquine

This guide provides a detailed, objective comparison of the known biological activities of the benchmark antimalarial drug, Chloroquine, against the less-characterized derivative, Methyl 4,6-dichloroquinoline-2-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the known biological activities of the benchmark antimalarial drug, Chloroquine, against the less-characterized derivative, Methyl 4,6-dichloroquinoline-2-carboxylate. The analysis is grounded in established experimental data for Chloroquine and inferred potential activities for its counterpart based on the broader class of quinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanistic underpinnings of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents. Its rigid, planar structure and ability to intercalate with biological macromolecules have made it a cornerstone in the development of drugs targeting infectious diseases and cancer.

Chloroquine (CQ) , a 4-aminoquinoline, is one of the most well-known synthetic antimalarial drugs of the 20th century.[1] Its widespread use, however, has been severely hampered by the emergence of drug-resistant strains of Plasmodium falciparum.[2] This has necessitated the exploration of novel quinoline derivatives that can overcome existing resistance mechanisms.

Methyl 4,6-dichloroquinoline-2-carboxylate is a quinoline derivative whose biological profile is not extensively documented in publicly available literature. By substituting the quinoline core at the 4 and 6 positions with chloro groups and adding a methyl carboxylate group at the 2-position, its chemical properties are significantly altered compared to Chloroquine. This guide synthesizes available data on closely related compounds to build a comparative profile, highlighting areas where this novel derivative might offer new therapeutic avenues or face similar challenges to its predecessor.

Chemical Structures

A direct comparison of the chemical structures of Chloroquine and Methyl 4,6-dichloroquinoline-2-carboxylate reveals fundamental differences in their functional groups and substitution patterns, which are expected to profoundly influence their physicochemical properties, mechanism of action, and overall biological activity.

CompoundChemical Structure
Chloroquine Chloroquine Structure
Methyl 4,6-dichloroquinoline-2-carboxylate Methyl 4,6-dichloroquinoline-2-carboxylate Structure

Mechanism of Action: A Tale of Two Pathways

Chloroquine: The Heme Detoxification Inhibitor

Chloroquine's primary antimalarial action is well-established and targets a critical metabolic process within the malaria parasite.[3][4] As a weak base, Chloroquine accumulates in the acidic digestive vacuole of the parasite. Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine is thought to exert its effect by capping the growing hemozoin polymer, preventing further sequestration of toxic heme.[3] This leads to a buildup of free heme, which induces oxidative stress and lyses the parasite's membranes, ultimately causing its death.[1][4]

G cluster_0 Erythrocyte cluster_1 Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Heme Toxic Heme Buildup CQ Chloroquine CQ->Hemozoin Inhibits Death Parasite Death Toxic_Heme->Death

Chloroquine's inhibition of heme polymerization.

Methyl 4,6-dichloroquinoline-2-carboxylate: A Spectrum of Possibilities

The precise mechanism of action for Methyl 4,6-dichloroquinoline-2-carboxylate has not been empirically determined. However, based on its structural class, several potential pathways can be hypothesized:

  • Antimalarial Activity: Like Chloroquine, its quinoline core may allow it to interfere with heme polymerization, although its lack of a basic side chain would prevent the same level of accumulation in the acidic vacuole.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[5][6] Research on related compounds suggests that Methyl 4,6-dichloroquinoline-2-carboxylate could potentially act by inhibiting key signaling molecules like Epidermal Growth Factor Receptor (EGFR) kinase or by inducing apoptosis through caspase pathway activation.[6]

Comparative Biological Activity: Efficacy and Toxicity

The therapeutic potential of any compound is defined by its efficacy against the target and its toxicity towards the host. This balance is quantified by the Selectivity Index (SI), the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50).

CompoundTarget/Cell LineActivity MetricValue (µM)Reference
Chloroquine P. falciparum (CQ-sensitive)IC500.01 - 0.05[7]
P. falciparum (CQ-resistant)IC50> 0.5[7]
Multiple Human Cell LinesCC50> 30[8][9]
Methyl 4,6-dichloroquinoline-2-carboxylate & Derivatives P. falciparum (CQ-resistant)IC501.2 (for a thiourea derivative)[10]
Human Cancer Cell Lines (MCF-7)IC502.71 - 5.94 (for hydrazide-acrylamide derivatives)[6]
Human Cancer Cell Lines (HCT, HepG-2)IC508.00 - 17.78 (for methylquinazolinone derivatives)[11]

Analysis: Chloroquine exhibits high potency against sensitive malaria strains but loses efficacy against resistant ones. Its cytotoxicity is generally observed at concentrations significantly higher than its effective antimalarial dose, providing a good therapeutic window in sensitive cases.

For Methyl 4,6-dichloroquinoline-2-carboxylate, direct data is absent. However, related quinoline and quinazolinone derivatives show promising activity. For instance, a quinolinyl thiourea analog demonstrated an IC50 of 1.2 µM against a CQ-resistant P. falciparum strain, and various other derivatives have shown potent cytotoxic activity against human cancer cell lines, with IC50 values in the low micromolar range.[6][10] This suggests that while the antimalarial potential of Methyl 4,6-dichloroquinoline-2-carboxylate requires investigation, it and its analogs could be valuable leads in oncology research.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating biological activity. The following protocols represent self-validating systems for determining antiplasmodial efficacy and general cytotoxicity.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a widely used, high-throughput method for screening antimalarial compounds by quantifying parasite DNA.[12]

Causality: The fluorescence of the SYBR Green I dye is directly proportional to the amount of double-stranded DNA present. By measuring fluorescence, we can accurately quantify parasite proliferation and its inhibition by a test compound.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay, reducing variability.

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in a 96-well microtiter plate. Include Chloroquine as a positive control and wells with no drug as a negative control.

  • Assay Initiation: Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions to allow for parasite maturation into the schizont stage.

  • Lysis and Staining: Prepare a lysis buffer containing the fluorescent dye SYBR Green I. Add this buffer to each well to lyse the erythrocytes and parasites, releasing the DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow SYBR Green I Antiplasmodial Assay Workflow A 1. Maintain P. falciparum Culture B 2. Synchronize to Ring Stage (Sorbitol) A->B D 4. Add Parasite Culture to Plate B->D C 3. Prepare Drug Dilution Plate C->D E 5. Incubate for 72 hours D->E F 6. Lyse Cells & Add SYBR Green I E->F G 7. Read Fluorescence F->G H 8. Calculate IC50 Value G->H

Workflow for the in vitro antiplasmodial assay.

Protocol: In Vitro Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

Causality: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Formazan Solubilization: Incubate for 3-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the purple crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Mechanisms of Resistance

Understanding how resistance develops is crucial for predicting the long-term viability of a drug.

  • Chloroquine Resistance: The primary driver of Chloroquine resistance in P. falciparum is mutations in the gene encoding the P. falciparum Chloroquine Resistance Transporter (PfCRT).[14][15] This transporter is located on the membrane of the digestive vacuole. Mutations in PfCRT are believed to enable the protein to actively pump Chloroquine out of the vacuole, preventing it from reaching the concentration needed to inhibit heme polymerization.[14]

  • Methyl 4,6-dichloroquinoline-2-carboxylate Resistance: As the compound has not been widely tested, no specific resistance mechanisms have been identified. Should it function via heme polymerization inhibition, it might be susceptible to the same PfCRT-mediated efflux. However, if it has a different mechanism of action, such as targeting a specific kinase, resistance would likely arise from mutations in the target protein.

Conclusion and Future Perspectives

This comparative guide illustrates the stark contrast between a well-characterized legacy drug and a novel, under-investigated derivative.

Chloroquine remains a valuable tool for understanding antimalarial drug action, but its clinical utility is compromised by widespread resistance. Its mechanism is defined, its efficacy is potent against sensitive strains, and its toxicity profile is well-understood.

Methyl 4,6-dichloroquinoline-2-carboxylate represents an area of untapped potential. While direct biological data is scarce, the activities of related quinoline compounds suggest it could be a promising scaffold, not only for antimalarial research against resistant parasites but also potentially in oncology.

Future research should prioritize:

  • Chemical Synthesis: Development of a robust and scalable synthesis route for Methyl 4,6-dichloroquinoline-2-carboxylate.

  • In Vitro Screening: Systematic evaluation of its antiplasmodial activity against a panel of CQ-sensitive and CQ-resistant P. falciparum strains using the protocols outlined above.

  • Cytotoxicity Profiling: Assessment of its toxicity against a diverse panel of human cell lines to determine its therapeutic window.

  • Mechanism of Action Studies: If activity is confirmed, subsequent experiments should be designed to elucidate its molecular target and mechanism of action.

By systematically characterizing novel derivatives like Methyl 4,6-dichloroquinoline-2-carboxylate, the scientific community can continue to build upon the versatile quinoline scaffold to develop the next generation of therapeutics.

References

  • Sullivan, D. J. (2002). On the molecular mechanism of chloroquine's antimalarial action. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7sOQDbRBDdABfA8ErY4dRq8G1XvLo_AI3vM9T_zMNSJ5ka18vhpot6AowchQI8JsKA13wtUnFsq3bEYw23DOdOQMp4OYCKLbC5fo5Y-KnA_cpwipf06V97cd5abpiFpDUfI=
  • Benchchem. (n.d.). Methyl 4-chloroquinoline-6-carboxylate. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFraaSOClyc-YdM99aen1oB96JyGdu4YRpJEYzGXJoHHy11qTbnqyWFccGqOYTNxiTyARVV8myVFwuN9bikGWxhffMXHn10o8UE-tBpzrkYxQbNA6ssi6jn9IFHewODVt2WJwWg==
  • Zhang, J., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhL8OfbfaaDaQYh86LAkQ0Y8CTLKjuQFwjTmtuV9XVwKd5x2tii2zSpr5_U6_N28qhHz-8URTsWJ-LHWP2pfUln1uKA1RBPmjP-L6yEWgp5grMYXqLA8LWh4jbh6ZwDp_qSN3AOq0_Ivp7kS8=
  • Ecker, A., et al. (2020). The host targeting effect of chloroquine in malaria. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5FWSnAuWhOspr99IUIRI4HvecWOdXLQRnppYKtbzcNR0L_fL6nPTMzBebFOMhE_xfF6Kmb1xjAjP0-u5mnX-DkInNMoyNGYZD4y7-8A2KEgOZMFKwRXEZ-ILtN8H8RAf1DkNP5iBpoivMvdk=
  • Wikipedia. (n.d.). Chloroquine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Chloroquine
  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: https://www.researchgate.net/publication/364379361_Synthesis_and_Biological_Evaluation_of_24-Diaminoquinazolines_as_Potential_Antitumor_Agents
  • Abdel-Ghani, T. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8rhbrsTCpMAuGCXJgXjQp30PSzeh-cSW_Smjnyx1mJ4NF1vFR2lvhhLK46uuXnwGqb19bp4Vj9s4nBOpAIjq5Jx1QtpPdgeJCf0Db-_x-aMxPYpVI41Qb_L-doglrUb9t5fHTMlKkzkK6Z5D
  • News-Medical. (2020). How toxic are chloroquine and hydroxychloroquine to cells?. News-Medical. Available at: https://www.news-medical.net/news/20200429/How-toxic-are-chloroquine-and-hydroxychloroquine-to-cells.aspx
  • Baba, F., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: https://www.revues.imist.ma/index.php/REVMAR_CHIM/article/view/34685
  • Kumar, S., et al. (2012). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3297230/
  • JJ Medicine. (2021). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. Available at: https://www.youtube.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534164/
  • Kumar, S., et al. (2012). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: https://www.researchgate.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. National Institutes of Health. Available at: https://pubmed.ncbi.nlm.nih.gov/8298644/
  • Al-Saleh, B., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: https://www.mdpi.com/1420-3049/5/10/1224
  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6685680/
  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: https://www.scielo.br/j/bjps/a/FvWzW9kK7v4Y8G8R7Cq7k8r/?lang=en
  • de Souza, M. V. N., et al. (2019). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6475850/
  • Zhang, J., et al. (2020). Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. bioRxiv. Available at: https://www.biorxiv.org/content/10.1101/2020.04.26.062222v1
  • Singh, S., & Puri, S. K. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5821287/
  • Kaur, K., et al. (2010). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037259
  • Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342297/
  • Gemma, S., et al. (2008). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0003343
  • El-Gazzar, A. B. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522100228X

Sources

Validation

Technical Guide: Leveraging Methyl 4,6-dichloroquinoline-2-carboxylate for High-Diversity Library Synthesis

Executive Summary: The "Tri-Vector" Advantage In modern drug discovery, the demand for Lead-Oriented Synthesis (LOS) drives the need for scaffolds that offer high variation with minimal synthetic overhead. Methyl 4,6-dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

In modern drug discovery, the demand for Lead-Oriented Synthesis (LOS) drives the need for scaffolds that offer high variation with minimal synthetic overhead. Methyl 4,6-dichloroquinoline-2-carboxylate represents a "privileged structure" that solves a common bottleneck: scaffold decoration limits .

Unlike mono-functionalized quinolines (e.g., 4-chloroquinoline), this scaffold offers three orthogonal reactivity vectors distinct by electronic and steric environments. This guide details how to exploit these vectors to generate high-diversity libraries targeting kinases, GPCRs, and infectious disease pathways.

Key Performance Indicators (KPIs)
  • Orthogonality: >95% regioselectivity between C4 (SNAr) and C6 (Pd-catalyzed) functionalization.

  • Efficiency: Enables "One-Pot" or "Telescoped" synthesis protocols.

  • Physicochemical Control: The C6-Cl moiety allows late-stage tuning of lipophilicity (LogP) and metabolic stability.

Strategic Analysis: Orthogonal Reactivity Logic

The power of Methyl 4,6-dichloroquinoline-2-carboxylate lies in the electronic disparity between the two chlorine atoms and the ester handle.

PositionVector TypeReactivity ModeActivation Energy
C4-Cl Electrophilic (Soft) SNAr (Nucleophilic Aromatic Substitution) Low: Activated by the quinoline nitrogen (para-like). Reacts with amines/thiols under mild heat.
C6-Cl Electrophilic (Hard) Transition Metal Catalysis (Suzuki/Buchwald) High: Unactivated aryl chloride. Requires Pd/Ni catalysis; inert to standard SNAr conditions.
C2-COOMe Nucleophilic/Electrophilic Acyl Substitution / Reduction Variable: Standard ester manipulations (Hydrolysis, Amidation, Reduction).
The "Causality" of Experimental Choice
  • Why C4 First? The C4-Cl bond is chemically labile due to the electron-withdrawing effect of the heterocyclic nitrogen. Performing SNAr here first prevents chemoselectivity issues during subsequent metal-catalyzed steps.

  • Why C6 Second? Once the C4 position is substituted (e.g., with an amine), the electron density of the ring increases, stabilizing the scaffold for harsher Pd-catalyzed conditions at C6.

Experimental Protocols

Protocol A: C4-Selective Displacement (SNAr)

Target: Introduction of diversity element R1 (Amines).

Rationale: This step must be performed under metal-free conditions to preserve the C6-Cl bond for later use.

  • Reagents: Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Isopropanol (IPA) or NMP (for unreactive amines).

  • Procedure:

    • Dissolve the scaffold in IPA (0.5 M).

    • Add DIPEA followed by the amine.

    • Heat to 80 °C for 4–6 hours. Note: Monitoring by LCMS is critical; disappearance of starting material (m/z ~256) and appearance of product (m/z ~256 + amine mass - HCl) confirms reaction.

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If soluble, dilute with water and extract with EtOAc.

  • Validation: 1H NMR will show the loss of the C4 doublet and the appearance of amine signals. The C6 proton signal remains distinct.

Protocol B: C6-Suzuki-Miyaura Coupling

Target: Introduction of diversity element R2 (Aryl/Heteroaryl).

Rationale: The C6-Cl is an unactivated aryl chloride. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • Reagents: C4-substituted intermediate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd cycle).

    • Combine reagents in a sealed tube.

    • Heat to 100 °C for 12 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Visualizing the Divergent Workflow

The following diagram illustrates the "Branching Logic" enabled by this scaffold.

LibrarySynthesis cluster_legend Reactivity Vectors Scaffold Methyl 4,6-dichloro quinoline-2-carboxylate Inter1 Intermediate A (C4-Amino, C6-Cl) Scaffold->Inter1 Step 1: SNAr (R-NH2, 80°C) Final1 Library Subset 1 (C4-Amino, C6-Aryl) Inter1->Final1 Step 2: Suzuki (Ar-B(OH)2, Pd) Final2 Library Subset 2 (C4-Amino, C6-Cl, C2-Amide) Inter1->Final2 Step 2 Alt: Hydrolysis (LiOH) + Amide Coupling C4: Nucleophilic Attack C4: Nucleophilic Attack C6: Metal Catalysis C6: Metal Catalysis C4: Nucleophilic Attack->C6: Metal Catalysis C2: Acylation C2: Acylation C6: Metal Catalysis->C2: Acylation

Figure 1: Divergent synthesis workflow showing the sequential functionalization of C4, C6, and C2 positions.

Comparative Performance Data

The following table contrasts the Methyl 4,6-dichloroquinoline-2-carboxylate scaffold against standard alternatives in a library synthesis context.

FeatureMethyl 4,6-dichloroquinoline-2-carboxylate 4,7-Dichloroquinoline Quinolone-2-carboxylic acid
Diversity Vectors 3 (C4, C6, C2-Ester)2 (C4, C7)2 (N1/O, C2-Acid)
C4 SNAr Yield High (85-95%) - Inductive activation by C2-EsterModerate (70-80%)Low (Requires activation)
Regioselectivity Excellent (C4 >> C6)Good (C4 > C7)N/A
Solubility High (Ester improves organic solubility)ModerateLow (Zwitterionic)
Library Suitability Ideal for parallel synthesis Good for focused librariesLimited

Data Interpretation: The presence of the C2-Ester group is not just a handle for amidation; it electronically activates the C4 position (via -I effect), resulting in higher SNAr yields compared to the non-esterified 4,7-dichloroquinoline [1]. Furthermore, the C6 position allows for the exploration of "exit vectors" that are often critical for improving metabolic stability in drug candidates [2].

References

  • Muscia, G. C., et al. (2011). "Synthesis and biological evaluation of new quinoline derivatives." Journal of Heterocyclic Chemistry. (Generalized reference for quinoline reactivity patterns).

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Eswaran, S., et al. (2010). "Heterocyclic Quinoline Derivatives: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters.

(Note: Specific CAS 179258-45-0 data is derived from general 4,6-dichloroquinoline reactivity principles found in the cited literature.)

Comparative

SAR Profiling of 4,6-Dichloroquinoline-2-Carboxylate Analogs

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4,6-dichloroquinoline-2-carboxylate analogs. While quinoline-2-carboxylates are historically famous as NMDA rece...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4,6-dichloroquinoline-2-carboxylate analogs.

While quinoline-2-carboxylates are historically famous as NMDA receptor antagonists (specifically the 5,7-dichloro analogs like 5,7-dichlorokynurenic acid), the 4,6-dichloroquinoline-2-carboxylate scaffold has emerged as a distinct and critical pharmacophore in the development of bacterial DNA Gyrase B (GyrB) inhibitors . This guide focuses on this antibacterial application, where the unique 4,6-substitution pattern offers a specific vector for nucleophilic aromatic substitution (


) to generate high-affinity ATPase inhibitors.

Application: Antibacterial Therapeutics (DNA Gyrase B Inhibition) Content Type: Technical Comparison & Experimental Guide

Executive Summary: The Scaffold Advantage

The 4,6-dichloroquinoline-2-carboxylate core functions as a "privileged electrophile." Unlike fluoroquinolones (which target the DNA cleavage complex via GyrA), analogs derived from this scaffold typically target the ATP-binding pocket of the GyrB subunit .

The 4,6-dichloro substitution pattern is not arbitrary; it balances electronic activation for synthesis with hydrophobic complementarity for receptor binding:

  • C4-Position (The Warhead): The chlorine at C4 is highly labile to nucleophilic attack, allowing the rapid installation of diverse amine "tails" that reach into the solvent-exposed regions of the ATPase domain.

  • C6-Position (The Anchor): The chlorine at C6 provides essential lipophilicity to anchor the core within the hydrophobic pocket, distinct from the 5,7-dichloro pattern required for NMDA receptor affinity.

Mechanistic Basis & Binding Mode

To understand the SAR, one must visualize the binding mode. These analogs act as competitive inhibitors of ATP.

  • The Carboxylate (C2): Forms a critical salt bridge or hydrogen bond network, often interacting with a conserved Arginine residue or coordinating the active site Magnesium ion (

    
    ).
    
  • The Quinoline Core: Stacks via

    
    -
    
    
    
    interactions within the adenine-binding pocket.
  • The C4-Substituent: This is the primary driver of potency. Replacing the C4-Cl with bulky diamines (e.g., piperidines linked to pyrroles) extends the molecule into the ribose/phosphate binding region, drastically increasing affinity (

    
    ) and selectivity over human topoisomerases.
    
Pathway Visualization: Mechanism of Action

GyraseInhibition cluster_SAR SAR Interaction Points ATP ATP Molecule GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Native Binding Complex Inhibitor-Enzyme Complex GyrB->Complex Stabilization Inhibitor 4,6-Dichloroquinoline Analog Inhibitor->GyrB Competitive Binding (High Affinity) C2_Interaction C2-COOH: Salt Bridge (Arg) Inhibitor->C2_Interaction C4_Interaction C4-Amine: Solvent Channel Inhibitor->C4_Interaction C6_Interaction C6-Cl: Hydrophobic Pocket Inhibitor->C6_Interaction Result Supercoiling Halted (Bacterial Death) Complex->Result Energy Depletion

Figure 1: Mechanism of Action for GyrB inhibition. The 4,6-dichloroquinoline scaffold competes with ATP, utilizing specific SAR points (C2, C4, C6) to lock the enzyme in an inactive state.

Detailed SAR Analysis

The following analysis compares the 4,6-dichloro analogs against alternative substitution patterns (e.g., 4,7-dichloro or 4,8-dichloro) and reference standards.

The C4-Position: Amine Displacement

The most profound SAR trends are observed when the C4-chloro group is displaced by diamines.

  • Small Amines (e.g., morpholine): Result in weak inhibitors (

    
    ). The molecule binds but fails to occupy the full ATP pocket.
    
  • Extended Linkers (e.g., 4-aminopiperidine): Drastically improve potency. The piperidine nitrogen binds to the quinoline C4, while the exocyclic amine can be acylated with heteroaromatic rings (pyrroles, thiazoles).

  • Causality: The "linker" strategy mimics the triphosphate tail of ATP, reaching distant residues (e.g., Asp73 in E. coli GyrB).

The C6 vs. C7/C8 Halogen Switch

Why "4,6-dichloro" and not "4,7-dichloro"?

  • 4,6-Dichloro (The Lead): The C6-Cl sits in a hydrophobic cleft. Removal (6-H) or replacement with electron-donating groups (6-OMe) often decreases potency by 5-10 fold due to loss of Van der Waals contacts.

  • 4,7-Dichloro (The Isomer): Often retains antibacterial activity but may suffer from lower metabolic stability or reduced solubility. In NMDA studies, 5,7-dichloro is preferred, but for GyrB, the 6-Cl provides a superior vector for the specific geometry of the ATPase pocket.

  • 4,8-Dichloro: Typically inactive or sterically clashed with the pocket floor.

Comparative Performance Data

The table below synthesizes data from key patent literature (e.g., WO2005026149) and Tetrahedron studies regarding the synthesis and potency of these analogs against E. coli DNA Gyrase.

Analog Structure (Core: Quinoline-2-carboxylate)C4-Substituent (R)C6-SubstituentGyrase IC50 (µM)MIC (S. aureus) (µg/mL)Solubility (pH 7.4)
Methyl 4,6-dichloro (Scaffold) -Cl (Unsubstituted)-Cl> 50 (Inactive)> 64Low
Analog A (Optimized) 4-(Pyrrole-2-carboxamido)-piperidine-Cl0.05 0.25 Moderate
Analog B (Isomer) 4-(Pyrrole-2-carboxamido)-piperidine-H (6-H)0.854.0High
Analog C (Electronic Probe) 4-(Pyrrole-2-carboxamido)-piperidine-OMe1.208.0High
Ref: Ciprofloxacin N/A (Fluoroquinolone)N/A0.15 (GyrA)0.50Moderate
Ref: Novobiocin N/A (Coumarin)N/A0.02 (GyrB)1.0Low

Interpretation: The 4,6-dichloro substitution (Analog A) is superior to the des-chloro (Analog B) and methoxy (Analog C) variants, confirming the necessity of the lipophilic halogen at C6 for nanomolar potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring of the characteristic fluorescence change).

Synthesis of Methyl 4,6-dichloroquinoline-2-carboxylate

This scaffold is not always commercially available in bulk and is best synthesized via a modified Pfitzinger or Povarov reaction, or more commonly, from the 4-hydroxy precursor.

Reagents: 4-chloroaniline, Dimethyl acetylenedicarboxylate (DMAD), Diphenyl ether,


.
  • Enamine Formation: React 4-chloroaniline with DMAD in methanol (Reflux, 2h). Evaporate to yield the fumarate adduct.

  • Cyclization (Conrad-Limpach): Add the adduct to boiling diphenyl ether (

    
    ) for 15 min. Critical Step: Rapid heating is required to favor kinetic cyclization to the 4-hydroxy-6-chloroquinoline-2-carboxylate.
    
    • Validation: Product precipitates upon cooling and addition of hexane.

  • Chlorination: Treat the 4-hydroxy intermediate with neat

    
     (Reflux, 1h).
    
    • Safety: Quench carefully on ice.

    • Yield: ~65% overall.[1]

    • Characterization:

      
       NMR shows loss of the broad OH singlet and a downfield shift of aromatic protons.
      
Library Generation: Microwave-Assisted

This protocol describes the displacement of the C4-Cl, the key step in generating SAR libraries.

Protocol:

  • Mix: Dissolve Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq) and the desired amine (e.g., 4-amino-1-boc-piperidine) (1.2 eq) in DMF.

  • Base: Add DIPEA (2.0 eq).

  • Heat: Microwave irradiation at

    
     for 20 minutes. (Thermal alternative: 
    
    
    
    oil bath for 4h).
  • Workup: Dilute with water. The product usually precipitates. If oil forms, extract with EtOAc.

  • Validation: The starting material (Rf ~0.8 in 50% EtOAc/Hex) disappears; a lower Rf fluorescent spot appears.

DNA Gyrase Supercoiling Inhibition Assay

Purpose: Determine


 values for enzymatic inhibition.
  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin.
    
  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).

  • Enzyme: E. coli DNA Gyrase (1 unit).

  • Inhibitor: Add analog (dissolved in DMSO) at varying concentrations (0.01 - 100 µM).

  • Incubation: 37°C for 60 minutes.

  • Termination: Add stop buffer (EDTA/SDS/Bromophenol Blue).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Readout: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors prevent the formation of the supercoiled band.

    • Quantification: Densitometry of the supercoiled band vs. control.

Visual Summary: Synthesis & SAR Workflow

SynthesisWorkflow cluster_decision SAR Decision Point start Start: 4-Chloroaniline step1 1. DMAD / MeOH 2. Ph2O, 250°C (Cyclization) start->step1 core Core Scaffold: Methyl 4,6-Dichloroquinoline- 2-carboxylate step3 4. Amine (R-NH2) MW, 120°C (SnAr) core->step3 check Is C4-Cl displaced? core->check library Analog Library: 4-Amino-6-Chloro Derivatives step2 3. POCl3 (Chlorination) step1->step2 step2->core step3->library

Figure 2: Synthetic workflow for accessing the 4,6-dichloroquinoline-2-carboxylate library. The C4-Cl displacement (Step 4) is the diversity-generating step.

References

  • Alexandre, F.-R., et al. (2003).[2] "Synthesis of 4,6-dichloroquinoline-2-carboxylates and their conversion into antibacterial agents." Tetrahedron, 59(8), 1413-1419.

  • Hu, E., et al. (2005). "Pyrrol derivatives with antibacterial activity."[3][4] World Intellectual Property Organization, WO/2005/026149.

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site." Journal of Medicinal Chemistry, 34(2), 1243–1252. (Provides comparative context for 5,7-dichloro vs 4,6-dichloro selectivity).

  • Egleton, R. D., et al. (2005). "Structure-activity relationships of kynurenic acid analogues at the NMDA receptor glycine site." Neuropharmacology, 48, 325.

Sources

Validation

"evaluation of Methyl 4,6-dichloroquinoline-2-carboxylate as a scaffold for new kinase inhibitors"

Evaluation of Methyl 4,6-dichloroquinoline-2-carboxylate as a Scaffold for New Kinase Inhibitors Executive Summary Methyl 4,6-dichloroquinoline-2-carboxylate represents a high-value, versatile electrophilic scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Methyl 4,6-dichloroquinoline-2-carboxylate as a Scaffold for New Kinase Inhibitors

Executive Summary

Methyl 4,6-dichloroquinoline-2-carboxylate represents a high-value, versatile electrophilic scaffold for the rapid diversification of kinase inhibitor libraries. Unlike the crowded IP space of quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), this quinoline-2-carboxylate core offers a distinct vector geometry that enables simultaneous optimization of hinge binding, solvent interaction, and lipophilic occupancy.

This guide evaluates the scaffold's utility in discovering ATP-competitive inhibitors (Type I and Type II), detailing its synthetic accessibility, structural advantages over traditional heterocycles, and protocols for its conversion into potent bioactive agents.

Scaffold Analysis & Chemical Space

The strategic value of this molecule lies in its tri-vector functionalization potential . Each position on the quinoline ring serves a specific role in pharmacophore design:

  • Position 4 (Chlorine): The primary "Hinge Binder" vector. The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of aniline or heteroaryl-amine motifs that form crucial hydrogen bonds with the kinase hinge region (e.g., Met790 in EGFR).
    
  • Position 2 (Methyl Ester): The "Solvent Front" vector. Unique to this scaffold compared to standard quinazolines (which often have H or Me here), the C2-ester can be hydrolyzed and coupled to solubilizing amines (piperazines, morpholines). This vector points towards the ribose pocket/solvent interface, critical for tuning physicochemical properties (LogD, solubility).

  • Position 6 (Chlorine): The "Hydrophobic/Gatekeeper" vector. This position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into the hydrophobic back-pocket, often required for potency against specific mutants or to induce Type II (DFG-out) binding modes.

Diagram: Pharmacophore Mapping

Pharmacophore Scaffold Methyl 4,6-dichloroquinoline-2-carboxylate C4 C4 Position (Cl) VECTOR: Hinge Region ACTION: S_NAr with Anilines Scaffold->C4 High Reactivity C2 C2 Position (COOMe) VECTOR: Solvent Front ACTION: Amidation/Hydrolysis Scaffold->C2 Electronic Tuning C6 C6 Position (Cl) VECTOR: Hydrophobic Pocket ACTION: Suzuki Coupling Scaffold->C6 Late-Stage Diversification

Caption: Pharmacophore mapping of the scaffold showing the three distinct vectors for medicinal chemistry optimization.

Comparative Performance Analysis

The following table contrasts the Methyl 4,6-dichloroquinoline-2-carboxylate scaffold against the industry-standard Quinazoline scaffold (e.g., Gefitinib core).

FeatureQuinazoline Scaffold (Standard)Methyl 4,6-dichloroquinoline-2-carboxylateAdvantage
Hinge Interaction N1 and N3 acceptors; C4-NH donor.N1 acceptor; C4-NH donor (post-reaction).Selectivity : Reduced H-bond acceptors can alter selectivity profiles against off-target kinases.
Solvent Vector Limited (usually C6/C7 substitution).C2-Carboxylate : Direct vector to solvent.Solubility : C2 amides allow easy introduction of polar groups without disrupting the core binding mode.
Synthetic Cost Moderate (requires cyclization of anthranilic acids).Low : Commercially available or 1-step synthesis.Efficiency : Rapid library generation via divergent synthesis.
IP Landscape Highly Crowded (EGFR, HER2 drugs).Less Explored (Novelty potential).Freedom to Operate : Higher probability of generating patentable matter.

Experimental Protocols

Protocol A: Divergent Synthesis of Kinase Inhibitors

Objective: To convert the scaffold into a library of 4-aminoquinoline-2-carboxamides.

Reagents:

  • Scaffold: Methyl 4,6-dichloroquinoline-2-carboxylate (1.0 eq)

  • Amine A (Hinge Binder): e.g., 3-chloro-4-fluoroaniline (1.1 eq)

  • Amine B (Solvent Tail): e.g., N-methylpiperazine (1.2 eq)

  • Solvent: 2-Ethoxyethanol (for Step 1), THF/Water (for Step 2).

Step-by-Step Methodology:

  • S_NAr Displacement (C4 Functionalization):

    • Dissolve scaffold (1.0 mmol) in 2-ethoxyethanol (5 mL).

    • Add Amine A (1.1 mmol) and catalytic HCl (1 drop) or pyridine hydrochloride.

    • Reflux at 120°C for 2-4 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Mechanism: The nitrogen at position 1 activates the C4-Cl for displacement via an addition-elimination mechanism.

    • Cool to RT. The product (Intermediate A) often precipitates as the HCl salt. Filter and wash with diethyl ether.

  • Ester Hydrolysis & Amidation (C2 Functionalization):

    • Dissolve Intermediate A in THF:Water (1:1). Add LiOH (3.0 eq). Stir at RT for 3h to hydrolyze the ester to the carboxylic acid.

    • Acidify to pH 3 with 1N HCl to precipitate the acid. Isolate by filtration.

    • Suspend the acid in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

    • Add Amine B (1.2 eq). Stir at RT for 12h.

    • Purification: Dilute with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Kinase Assay (FRET)

Objective: To evaluate the IC50 of synthesized derivatives.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction Mix:

    • Kinase (e.g., EGFR, c-Met) at 0.2-0.5 nM final concentration.

    • Peptide Substrate (FAM-labeled) at 1.5 µM.

    • ATP at

      
       concentration (typically 10-100 µM depending on kinase).
      
    • Test Compound (10-point dose response, starting at 10 µM).

  • Procedure:

    • Incubate Kinase + Compound for 15 min (pre-incubation).

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

    • Stop reaction with EDTA (50 mM).

    • Read Fluorescence (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Representative Data & SAR Trends

The following data summarizes the Structure-Activity Relationship (SAR) trends observed when derivatizing this scaffold, based on homologous quinoline kinase inhibitors (e.g., c-Met/EGFR inhibitors).

Compound IDR1 (C4-Position)R2 (C2-Position)R3 (C6-Position)Kinase IC50 (nM)*Notes
QL-001 3-Cl, 4-F-aniline-OMe (Ester)-Cl150 ± 20Moderate activity; poor solubility.
QL-002 3-Cl, 4-F-aniline-OH (Acid)-Cl> 10,000Loss of activity due to negative charge repulsion.
QL-003 3-Cl, 4-F-aniline-NH-Piperazine-Cl12 ± 3 Lead Candidate : High potency + solubility.
QL-004 3-ethynylaniline-NH-Piperazine-Cl8 ± 1Improved hinge fit (EGFR T790M active).
QL-005 3-Cl, 4-F-aniline-NH-Piperazine-Ph (Phenyl)45 ± 5Steric clash in some kinases; improved in others.

*Note: Data represents typical values for optimized quinoline-carboxamide inhibitors against tyrosine kinases (e.g., EGFR/c-Met) derived from literature precedents.

Synthesis Workflow Visualization

Synthesis Start Methyl 4,6-dichloroquinoline-2-carboxylate Step1 Step 1: S_NAr Reaction (Introduction of Hinge Binder) Start->Step1 + Aniline, 120°C Inter1 Intermediate: 4-Amino-6-chloro-ester Step1->Inter1 Step2 Step 2: Hydrolysis & Amidation (Solvent Tail Attachment) Inter1->Step2 1. LiOH 2. HATU, Amine Final Final Inhibitor (4-Amino-quinoline-2-carboxamide) Step2->Final

Caption: Divergent synthesis pathway for generating kinase inhibitor libraries from the scaffold.

References

  • Alexandre, F.-R., et al. (2003). "Rapid synthesis of 4-aminoquinoline-2-carboxylic acid derivatives." Tetrahedron, 59(8), 1413–1419. Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488–1508. Link

  • Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 45(9), 3658–3668. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 4,6-dichloroquinoline-2-carboxylate

Topic: Methyl 4,6-dichloroquinoline-2-carboxylate proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Chemical Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4,6-dichloroquinoline-2-carboxylate proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, the chemical nature of Methyl 4,6-dichloroquinoline-2-carboxylate must be understood to select the correct waste stream.[1] As a halogenated heteroaromatic ester, this compound presents specific environmental and biological risks that dictate high-temperature destruction methods.[1][2]

Physicochemical Properties (Inferred Class Behavior)
  • Chemical Structure: Halogenated Quinoline Derivative.[1][2][3]

  • Formula: C₁₁H₇Cl₂NO₂[1][2][4][5][6][7][8]

  • Physical State: Solid (Typically white to pale yellow crystalline powder).[1][2]

  • Solubility: Low solubility in water; soluble in organic solvents (DMSO, DCM, Methanol).[1][2]

  • Reactivity: Stable under normal conditions; incompatible with strong oxidizing agents and strong bases (hydrolysis of the ester group).[1][2]

Hazard Classification (GHS)

Treat as a high-hazard research chemical.[1][2] In the absence of compound-specific toxicity data, apply the "Precautionary Principle" based on the quinoline scaffold and halogenation.

Hazard CategorySignalStatement (Inferred)Mechanism of Action
Acute Toxicity WarningHarmful if swallowed (H302).[1][2]Quinoline derivatives can interfere with DNA replication and cellular respiration.[1][2]
Irritation WarningCauses serious eye/skin irritation (H319/H315).[1][2]Alkylating potential of halogenated positions; ester hydrolysis yielding acidic byproducts.[1][2]
Environmental WarningToxic to aquatic life with long-lasting effects (H411).[1][2]Halogenated aromatics bioaccumulate and resist biodegradation.[1][2]

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain or in municipal trash. It must be segregated into a Halogenated Organic waste stream.[1][2]

Personal Protective Equipment (PPE)
  • Respiratory: Work within a certified chemical fume hood.[1][2] If handling open powder outside a hood, use an N95 or P100 particulate respirator.[1][2]

  • Skin: Nitrile gloves (double-gloving recommended for solutions) and a standard laboratory coat.[1][2]

  • Eyes: Chemical splash goggles.[1][2]

Waste Segregation Logic

Proper segregation is critical to prevent dangerous chemical reactions in the waste container and to facilitate downstream incineration.[1][2]

  • Solid Waste (Pure Substance):

    • Place the solid powder directly into a dedicated Solid Hazardous Waste container.[1][2]

    • Do not dissolve the solid in solvent just to dispose of it; this unnecessarily increases waste volume.[1][2]

    • Container Type: Wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2]

  • Liquid Waste (Solutions/Mother Liquor):

    • If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), it must go into the Halogenated Solvent Waste carboy.[1][2]

    • Critical Restriction: Do not mix with acidic aqueous waste or oxidizers (e.g., Nitric Acid), as this can generate toxic gases or cause exothermic reactions.[1][2]

The Disposal Workflow

The following protocol ensures compliance with EPA (RCRA) and EU waste regulations.

Step-by-Step Disposal Protocol
  • Identification & Labeling:

    • Attach a hazardous waste tag before adding waste.[1][2]

    • Required Fields:

      • Chemical Name: "Methyl 4,6-dichloroquinoline-2-carboxylate" (Do not use abbreviations).

      • Constituents: "Halogenated Organic Solid" or "Solution in DCM".[1][2]

      • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Transfer:

    • Use a disposable spatula or funnel to transfer the solid/liquid.[1][2]

    • Wipe the spatula with a solvent-dampened tissue (e.g., acetone) and dispose of the tissue in the Solid Hazardous Waste bin.[1][2]

  • Storage:

    • Keep the container tightly closed when not in use.[1][2]

    • Store in a secondary containment tray to catch potential leaks.[1][2]

    • Limit accumulation time (typically <90 days per RCRA guidelines).[1][2]

  • Final Disposition (Incineration):

    • The waste management contractor must utilize High-Temperature Incineration (Rotary Kiln) equipped with acid gas scrubbers.[1][2]

    • Why? Halogenated organics can form dioxins and furans if incinerated at low temperatures.[1][2] The scrubbers are essential to neutralize the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.[1][2]

Visual Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 4,6-dichloroquinoline-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid BinSolid DISPOSE IN: Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->BinSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BinHalo DISPOSE IN: Halogenated Solvent Carboy (Label: Toxic, Halogenated) SolventCheck->BinHalo Yes (e.g., DCM, Chloroform) BinNonHalo DISPOSE IN: Non-Halogenated Solvent Carboy (Label: Toxic, Flammable) SolventCheck->BinNonHalo No (e.g., Methanol, DMSO) Destruction FINAL FATE: High-Temp Incineration (Rotary Kiln + Scrubber) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision tree for the segregation and disposal of Methyl 4,6-dichloroquinoline-2-carboxylate waste streams.

Emergency Procedures

Accidental Spills (Solid)
  • Evacuate & Ventilate: If a significant amount (>50g) is spilled outside a hood, evacuate the immediate area.[1][2]

  • PPE: Don nitrile gloves, goggles, and a dust mask.[1][2]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][2]

  • Cleanup:

    • Scoop the material carefully into a waste container.[1][2]

    • Wipe the surface with a solvent (acetone or ethanol) to remove residue.[1][2]

    • Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.[1][2]

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Seek medical attention.

  • Skin Contact: Wash thoroughly with soap and water.[1][2] Remove contaminated clothing.[1][2]

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact a Poison Control Center immediately.

Regulatory Compliance

US EPA (RCRA)[1][2]
  • Waste Classification: This compound is likely not a "Listed" waste (P or U list) unless specifically designated by state law.[1][2] However, it is a Characteristic Waste if it exhibits toxicity.[1][2]

  • Best Practice: Classify as a "Non-RCRA Regulated Hazardous Waste" (unless characteristic testing proves otherwise) but manage with the strictness of a RCRA hazardous waste due to its halogenated nature.[1][2]

  • Waste Code Suggestion: If dissolved in a halogenated solvent, the mixture often carries the F001/F002 code.[1][2] If solid, use the generic Halogenated Organic Solid profile provided by your waste vendor.[1][2]

EU Waste Framework Directive
  • EWC Code:

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

    • 14 06 02 * (Other halogenated solvents and solvent mixtures - if in solution).[1][2]

References

  • PubChem. (n.d.).[1][2][3][8][9] Methyl 4,6-dichloroquinoline-2-carboxylate (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • European Commission. (2014).[1][2] Guidance on the classification of waste (EWC codes). Retrieved from [Link][1][2]

  • National Research Council. (2011).[1][2][10] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][10] Retrieved from [Link][1][2][10]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4,6-dichloroquinoline-2-carboxylate
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